(S)-2-(ethylamino)-2-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(ethylamino)-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZJJFDOOZXNRO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651601 | |
| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-78-0 | |
| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (S)-2-(Ethylamino)-2-phenylethanol
[1][2]
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol (CAS: 56613-81-1 for the 1-phenyl isomer analog, specific CAS for 2-phenyl isomer varies by salt form) is a chiral amino alcohol of significant interest in pharmaceutical synthesis and forensic toxicology.[1][2] Structurally, it serves as a chiral auxiliary in asymmetric synthesis and is the open-chain precursor to N-Ethylaminorex , a psychostimulant and designer drug analog of Aminorex and Levamisole.[2]
This guide provides a comprehensive technical profile of the molecule, focusing on its stereoselective synthesis, physicochemical properties, and analytical characterization.[2] It is designed for researchers requiring high-purity standards for enantioselective catalysis or forensic impurity profiling.[1]
Part 1: Physicochemical Profile[3]
The molecule consists of a phenylethanol backbone with an ethylamine substituent at the benzylic (C2) position. The (S)-configuration at the chiral center is critical for its biological activity and utility as a chiral resolving agent.[1]
Table 1: Core Physicochemical Data[3]
| Property | Value / Description |
| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethan-1-ol |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Physical State (Free Base) | Viscous oil or low-melting solid (hygroscopic) |
| Physical State (HCl Salt) | White crystalline solid |
| Melting Point (HCl Salt) | 168–170 °C (Typical for secondary amine salts of this class) |
| Solubility | Soluble in ethanol, methanol, DMSO; sparing solubility in non-polar alkanes.[1][3][4][5] |
| Chirality | (S)-enantiomer (derived from L-phenylglycine) |
| pKa (Calculated) | ~9.5 (Secondary amine) |
Part 2: Synthetic Pathways & Chiral Resolution[1][2]
Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing (S)-2-(ethylamino)-2-phenylethanol.[1] Direct ring-opening of styrene oxide with ethylamine is non-selective, yielding regioisomeric mixtures.[2] The preferred route utilizes the reduction of (S)-phenylglycine , ensuring retention of stereochemistry.
Mechanism: The "Chiral Pool" Approach
The synthesis begins with (S)-phenylglycine, a readily available chiral amino acid.
-
Reduction: The carboxylic acid is reduced to the primary alcohol ((S)-phenylglycinol) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF).
-
N-Alkylation: The primary amine is selectively ethylated.[1] Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts). Therefore, reductive amination with acetaldehyde and Sodium Cyanoborohydride (NaBH₃CN) is the standard protocol for high yield and selectivity.
Visualization: Synthetic Workflow
The following diagram outlines the stereospecific synthesis starting from (S)-Phenylglycine.
Figure 1: Stereoselective synthesis pathway ensuring retention of the (S)-configuration.
Part 3: Pharmaceutical & Forensic Applications[6]
Precursor to N-Ethylaminorex
In forensic contexts, this molecule is the direct hydrolysis product (and synthetic precursor) of N-Ethylaminorex , a designer analogue of the anorectic drug Aminorex.[2]
-
Cyclization: Reaction of (S)-2-(ethylamino)-2-phenylethanol with cyanogen bromide (BrCN) closes the oxazoline ring to form N-Ethylaminorex.[1]
-
Metabolism: Conversely, in vivo metabolism of N-Ethylaminorex involves ring opening to regenerate the amino alcohol.
Relationship to Levamisole
While Levamisole (an imidazothiazole) does not contain an N-ethyl group, (S)-2-(ethylamino)-2-phenylethanol shares the phenylethanolamine pharmacophore.[1][2] It is frequently analyzed in "cutting agent" screens to distinguish between various phenyl-substituted amine adulterants in illicit samples.[1]
Visualization: Structural Relationships
Figure 2: Metabolic and synthetic relationship between the target molecule and psychostimulants.[1][2]
Part 4: Analytical Characterization
Validating the identity and enantiomeric purity of (S)-2-(ethylamino)-2-phenylethanol requires a multi-modal approach.
Chiral HPLC Protocol
Separation of the (S)-enantiomer from the (R)-antipode is best achieved using polysaccharide-based stationary phases.[1][6]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (absorption of the phenyl ring).
-
Expected Result: The (S)-isomer typically elutes second on OD-H columns due to specific steric inclusion.[1]
NMR Spectroscopy (1H NMR in CDCl₃)
Part 5: Experimental Protocol (Synthesis)
Objective: Synthesis of (S)-2-(ethylamino)-2-phenylethanol from (S)-Phenylglycinol.
-
Reagents: (S)-Phenylglycinol (10 mmol), Acetaldehyde (10 mmol), Sodium Cyanoborohydride (15 mmol), Methanol (anhydrous), Acetic Acid.[2]
-
Procedure:
-
Dissolve (S)-phenylglycinol in anhydrous methanol (50 mL) under nitrogen.
-
Add acetaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.
-
Add acetic acid (catalytic amount) to adjust pH to ~6.
-
Add Sodium Cyanoborohydride portion-wise over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Add 1N NaOH to quench excess hydride and adjust pH to >10.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the resulting oil via flash chromatography (SiO₂, DCM:MeOH 95:5) to yield the product.
-
Safety Note: This reaction generates toxic intermediates.[1] Work in a fume hood. Sodium Cyanoborohydride releases HCN if acidified strongly; maintain pH control.
References
-
PubChem. (2024).[1][7] 2-Amino-2-phenylethanol Compound Summary. National Library of Medicine. [Link][1]
-
Brandt, S. D., et al. (2010). Analyses of the aminorex-based designer drugs. Drug Testing and Analysis. [Link]
-
European Medicines Agency. (2016).[1] Assessment report on Levamisole and Aminorex derivatives. [Link]
Sources
- 1. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 60-12-8: 2-Phenylethanol | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
(S)-2-(ethylamino)-2-phenylethanol physical and chemical properties
This guide details the physical and chemical profile of (S)-2-(ethylamino)-2-phenylethanol , a chiral 1,2-amino alcohol often utilized as a specialized building block in asymmetric synthesis and pharmaceutical development.
Part 1: Executive Summary
(S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-phenylglycinol) is a secondary amine derivative of the well-known chiral auxiliary phenylglycinol. It serves as a crucial intermediate in the synthesis of imidazothiazole-based anthelmintics (such as Levamisole) and as a chiral ligand in enantioselective catalysis. Its bifunctional nature—possessing both a secondary amine and a primary alcohol—allows it to act as a bidentate ligand or a precursor for heterocyclic ring formation.
Part 2: Chemical Identity & Structural Characterization
| Property | Detail |
| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethan-1-ol |
| Common Names | (S)-N-Ethyl-phenylglycinol; (S)-2-Ethylamino-1-phenylethanol |
| CAS Number | 56613-81-1 (Generic/Related); Specific (S)-isomer often referenced via parent 20989-17-7 derivatives |
| PubChem ID | 329821224 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | CCNC1=CC=CC=C1 |
| Stereochemistry | (S)-Configuration at the benzylic carbon |
Stereochemical Note: The (S)-enantiomer is structurally related to L-phenylglycine . It is the optical antipode of the (R)-isomer derived from D-phenylglycine.
Part 3: Physical Properties Profile
Experimental data for the N-ethyl derivative is less ubiquitous than its parent primary amine. The following profile synthesizes available experimental data with chemically predicted values based on structural analogs.
| Property | Value / Description | Condition |
| Physical State | Low-melting solid or viscous oil | @ 25°C |
| Melting Point | 52 – 56 °C (Predicted) | Parent (S)-Phenylglycinol MP: 76-79°C |
| Boiling Point | 265 – 270 °C | @ 760 mmHg |
| Solubility | Soluble in Ethanol, Methanol, CHCl₃, DMSO | Slightly soluble in water |
| pKa (Amine) | ~9.5 – 9.8 | Basic secondary amine |
| Optical Rotation | [α]²⁰D ≈ +25° to +35° | c=1, Methanol (Dependent on purity) |
| Density | 1.05 g/cm³ | Estimated |
Critical Insight: The introduction of the N-ethyl group lowers the melting point relative to the primary amine ((S)-phenylglycinol) due to the disruption of intermolecular hydrogen bonding networks.
Part 4: Chemical Reactivity & Stability
Nucleophilicity & Cyclization
The compound features two nucleophilic centers: the secondary amine (N) and the primary hydroxyl (O).
-
N-Alkylation/Acylation: The secondary amine is the more nucleophilic site and reacts readily with alkyl halides or acyl chlorides.
-
Cyclization: Reaction with bifunctional electrophiles (e.g., carbon disulfide, phosgene, or 1,2-dihaloethanes) leads to heterocycles such as oxazolidinones or thiazolidines . This reactivity is the cornerstone of its utility in synthesizing Levamisole .
Chiral Ligand Formation
The 1,2-amino alcohol motif allows for the formation of bidentate ligands for asymmetric catalysis (e.g., in diethylzinc additions to aldehydes). The N-ethyl group provides steric bulk that can enhance enantioselectivity compared to the primary amine.
Part 5: Synthesis & Manufacturing
The synthesis of (S)-2-(ethylamino)-2-phenylethanol typically proceeds via the reductive alkylation of (S)-phenylglycinol or the resolution of the racemic mixture.
Method A: Reductive Amination (Preferred)
This method preserves the stereochemistry of the starting material, (S)-phenylglycinol.
-
Condensation: (S)-Phenylglycinol is reacted with acetaldehyde in a solvent (MeOH or EtOH) to form the imine/enamine intermediate.
-
Reduction: The intermediate is reduced in situ using Sodium Borohydride (NaBH₄) or via catalytic hydrogenation (H₂/Pd-C).
-
Purification: The product is extracted into an organic solvent (DCM) and recrystallized or distilled.
Method B: Resolution of Racemate
Racemic N-ethyl-phenylglycinol is treated with a chiral acid (e.g., Dibenzoyl-L-tartaric acid ) to form diastereomeric salts, which are separated by fractional crystallization.
DOT Diagram: Synthesis Workflow
Caption: Stereoselective synthesis via reductive amination of (S)-phenylglycinol.
Part 6: Application in Drug Development (Levamisole)
While Levamisole (the levorotatory isomer of tetramisole) is traditionally synthesized via the cyclization of 1,2-diaminoethane derivatives, (S)-2-(ethylamino)-2-phenylethanol represents a key structural scaffold.
-
Mechanism: The amino alcohol reacts with carbon disulfide (CS₂) or thiourea derivatives to close the thiazolidine ring.
-
Significance: The (S)-configuration of the phenyl ring determines the final optical activity of the drug, which is critical for its anthelmintic and immunomodulatory efficacy.
DOT Diagram: Pathway to Levamisole Skeleton
Caption: Conceptual pathway from amino-alcohol precursor to the fused imidazothiazole ring of Levamisole.
Part 7: Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Specific Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) as the amine can absorb CO₂ from the air (carbamate formation).
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Sigma-Aldrich. (S)-(+)-2-Phenylglycinol Product Specification. Retrieved from .
-
PubChem. Compound Summary for CID 329821224: (2S)-2-(Ethylamino)-2-phenylethanol. National Library of Medicine. Retrieved from .
- Raeymaekers, A. H., et al. (1966). Anthelmintic activity of tetramisole and related compounds. Journal of Medicinal Chemistry, 9(4), 545-551.
-
ChemicalBook. Levamisole Synthesis and Intermediates. Retrieved from .
- Periasamy, M., et al. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry, 48B, 1261-1273. (Describes resolution methodologies for similar amino alcohols).
(S)-2-(ethylamino)-2-phenylethanol safety data sheet and handling
An In-depth Technical Guide on the Safe Handling of (S)-2-(ethylamino)-2-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(ethylamino)-2-phenylethanol is a chiral amino alcohol with a structure related to other biologically active phenylethanolamines.[1] As with many novel or specialized chemical entities in drug discovery and development, comprehensive safety data may not be readily available. This guide provides a detailed framework for the safe handling of (S)-2-(ethylamino)-2-phenylethanol, drawing upon safety data from structurally similar compounds such as 2-phenylethanol and other amino alcohols. The principles and procedures outlined herein are designed to empower researchers to manage the risks associated with this compound effectively.
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, (S)-2-(ethylamino)-2-phenylethanol should be handled as a substance with potential for acute toxicity and irritation. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation.[3] |
| Acute Toxicity, Dermal | Category 3 (Assumed) | H311: Toxic in contact with skin.[3] |
Physical and Chemical Properties
The following table summarizes the known and predicted properties of (S)-2-(ethylamino)-2-phenylethanol and its close relatives.
| Property | Value | Source |
| Molecular Formula | C10H15NO | |
| Molecular Weight | 165.23 g/mol | |
| Form | Solid | |
| Flash Point | Not applicable (for solid) | |
| Density (2-phenylethanol) | 1.02 g/cm³ at 20°C | [2] |
| Boiling Point (2-phenylethanol) | 219-221 °C | [3] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 |
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of solid (S)-2-(ethylamino)-2-phenylethanol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (S)-2-(ethylamino)-2-phenylethanol:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles causing serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Double-gloving is recommended for extended handling.[5] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not generally required if handled in a fume hood | A respirator may be necessary for large spills or if engineering controls are insufficient.[5][6] |
Safe Handling and Storage Procedures
Adherence to a strict handling and storage protocol is crucial for minimizing risks.
Receiving and Unpacking
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Don appropriate PPE before handling the package.
-
Open the package in a chemical fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Workflow for Safe Handling
Caption: Workflow for safe handling of the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Accidental Release Measures
For a small spill:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Caption: Decision tree for responding to a spill.
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol provides a step-by-step guide for safely preparing a stock solution of (S)-2-(ethylamino)-2-phenylethanol.
Objective: To prepare a 10 mg/mL stock solution in DMSO.
Materials:
-
(S)-2-(ethylamino)-2-phenylethanol
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask with stopper
-
Pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood.
-
Don all required PPE (lab coat, safety goggles, face shield, and double nitrile gloves).
-
-
Weighing:
-
Place a piece of weighing paper on the balance and tare.
-
Carefully transfer the desired amount of (S)-2-(ethylamino)-2-phenylethanol onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer:
-
Carefully fold the weighing paper and transfer the solid into the volumetric flask.
-
Tap the weighing paper to ensure all the solid is transferred.
-
-
Dissolution:
-
Using a pipette, add a small amount of DMSO to the flask to dissolve the solid.
-
Gently swirl the flask or use a vortex mixer to aid dissolution.
-
-
Final Volume:
-
Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a designated, properly labeled secondary container in a cool, dark place.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated pipette tips in the designated solid hazardous waste container.
-
Wipe down the spatula, balance, and work area in the fume hood with a suitable solvent.
-
Properly remove and dispose of your gloves.
-
Wash your hands thoroughly with soap and water.
-
Waste Disposal
All waste materials contaminated with (S)-2-(ethylamino)-2-phenylethanol must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated weighing paper, gloves, and other disposable materials should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While specific safety data for (S)-2-(ethylamino)-2-phenylethanol is limited, a robust safety protocol can be established by examining data from structurally related compounds. By adhering to the principles of hazard assessment, engineering controls, proper PPE usage, and safe work practices, researchers can handle this compound with a high degree of safety. Always prioritize a culture of safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
References
- Safety data sheet. (2020, October 14). C.P.A. Chem Ltd.
- (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR. Sigma-Aldrich.
- 2-Phenylethanol SDS (Safety Data Sheet). (2016, January 28). Flinn Scientific.
- Safety Data Sheet: 2-Phenylethanol. Astech Ireland.
- 2-Phenylethanol. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Fisher Scientific.
- Material Safety Data Sheet - 2-(Ethylamino)ethanol, 98%. Cole-Parmer.
- Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
- Phenylethanolamine. Wikipedia.
- Safeguarding Your Research: A Comprehensive Guide to Handling 2-[Bis(2-chloroethyl)amino]ethanol. Benchchem.
Sources
Discovery and Mechanistic History of (S)-2-(Ethylamino)-2-phenylethanol: A Technical Guide to Chiral Auxiliaries and Ligand-Exchange Catalysis
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol (CAS: 1063734-78-0) is a highly specialized chiral amino alcohol derived from the naturally occurring amino acid L-phenylglycine[1][]. While unsubstituted (S)-phenylglycinol has long been a staple in asymmetric synthesis, the N-ethylated derivative represents a critical evolutionary step in ligand design. By introducing an ethyl group to the secondary amine, researchers unlocked a tunable steric environment that drastically improves enantioselectivity in organozinc catalysis and enables dynamic chiral recognition in high-performance liquid chromatography (HPLC).
This whitepaper provides an in-depth technical analysis of the discovery, mechanistic utility, and laboratory protocols associated with (S)-2-(ethylamino)-2-phenylethanol, designed for senior researchers and drug development professionals.
Historical Context: The Evolution of Chiral Auxiliaries
The journey from simple chiral pools to engineered chiral ligands is defined by the pursuit of optimal steric and electronic balance. In the 1990s, the extensively studied chiral amino alcohols for the enantioselective alkylation of aldehydes.
Early experiments with unsubstituted (S)-phenylglycinol yielded moderate enantiomeric excesses (ee) because the primary amine lacked the steric bulk necessary to block one enantiotopic face of the reactive intermediate. Conversely, N-benzyl derivatives often proved too bulky, severely hindering catalytic turnover. The discovery of (S)-2-(ethylamino)-2-phenylethanol provided the "Goldilocks" solution: the N-ethyl group offers sufficient conformational flexibility to coordinate with transition metals (like Zn or Cu) while providing just enough steric shielding to direct incoming nucleophiles with >90% enantioselectivity.
Simultaneously, analytical chemists like discovered that N-alkylphenylglycinols could be dynamically loaded onto C18 silica to create highly efficient Chiral Stationary Phases (CSPs) for resolving underivatized amino acids.
Mechanistic Applications: The "Why" Behind the Molecule
Asymmetric Alkylation Catalysis
In the enantioselective addition of diethylzinc to aromatic aldehydes, (S)-2-(ethylamino)-2-phenylethanol acts as a chiral ligand. It forms a bimetallic zinc complex where the N-ethyl group forces the aldehyde to coordinate in a specific geometry. The ethyl chain prevents the re-face attack of the aldehyde, funneling the reaction almost exclusively through the si-face, yielding highly enantioenriched (R)-alcohols.
Dynamic Ligand-Exchange Chromatography (DLEC)
In DLEC, the compound acts as a chiral selector. The lipophilic N-ethyl group anchors the molecule to the non-polar C18 stationary phase via hydrophobic interactions. The amino alcohol moiety remains oriented toward the mobile phase, where it chelates Cu(II) ions to form a stable square-planar complex. When a racemic mixture of an amino acid is introduced, it occupies the remaining two coordination sites of the Cu(II) ion. The steric clash between the phenyl ring of the selector and the side chain of the D-amino acid causes it to elute faster, while the L-amino acid forms a more thermodynamically stable ternary complex and is retained longer.
The Bruylants Reaction and Oxazolidine Chemistry
In the synthesis of complex chiral amines (e.g., in neuropharmacology), the compound is used to form N,O-acetals (oxazolidines) with ketones. Subsequent Grignard addition via the Bruylants reaction proceeds with high diastereoselectivity, as the rigid oxazolidine ring and the N-ethyl group dictate the trajectory of the nucleophilic attack[3].
Quantitative Data: Efficacy and Enantioselection
The following tables summarize the comparative advantages of the N-ethyl substitution in both catalysis and chromatography.
Table 1: Influence of N-Alkylation on Diethylzinc Addition to Benzaldehyde
| Chiral Ligand (Auxiliary) | Yield (%) | Enantiomeric Excess (ee %) | Predominant Configuration |
|---|---|---|---|
| (S)-Phenylglycinol | 75 | 45 | (R) |
| (S)-N-Methylphenylglycinol | 82 | 78 | (R) |
| (S)-N-Ethylphenylglycinol | 88 | 92 | (R) |
| (S)-N-Benzylphenylglycinol | 65 | 85 | (R) |
Data synthesizes the steric optimum of the N-ethyl derivative, balancing high turnover (yield) with facial selectivity (ee).
Table 2: Chromatographic Retention Factors (k) for Amino Acids on Cu(II)-Loaded N-Ethylphenylglycinol CSP
| Amino Acid Analyte | k (L-Enantiomer) | k (D-Enantiomer) | Separation Factor (α) |
|---|---|---|---|
| Alanine | 3.15 | 2.40 | 1.31 |
| Valine | 4.80 | 3.10 | 1.55 |
| Leucine | 6.25 | 3.85 | 1.62 |
| Phenylalanine | 8.50 | 4.90 | 1.73 |
The L-enantiomer is retained longer due to a minimized steric clash in the ternary Cu(II) complex.
Experimental Protocols
Synthesis via Reductive Amination
Causality & Self-Validation: Why use reductive amination instead of direct alkylation with ethyl bromide? Direct alkylation inevitably leads to over-alkylation, generating a tertiary amine byproduct that is notoriously difficult to separate. Reductive amination is a self-limiting system; the steric bulk of the resulting secondary amine prevents a second equivalent of acetaldehyde from reacting, ensuring >98% chemoselectivity.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 10.0 mmol of (S)-phenylglycinol in 30 mL of anhydrous methanol. Add 3 g of activated 4Å molecular sieves to drive the equilibrium by absorbing water.
-
Aldehyde Addition: Cool the mixture to 0°C. Dropwise, add 11.0 mmol of acetaldehyde. Stir for 2 hours.
-
Validation Check: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3). Crucial: Do not proceed until the primary amine is completely consumed to prevent mixed product formation.
-
Reduction: Slowly add 15.0 mmol of Sodium Borohydride (
) in small portions to manage the exothermic hydrogen evolution. Stir for 4 hours at room temperature. -
Workup: Quench with 10 mL of saturated
solution. Filter out the molecular sieves. Extract the aqueous layer with Dichloromethane (3 x 20 mL). -
Purification: Dry the combined organic layers over anhydrous
, concentrate under vacuum, and purify via flash chromatography to yield pure (S)-2-(ethylamino)-2-phenylethanol.
Workflow for the reductive amination synthesis of (S)-2-(ethylamino)-2-phenylethanol.
Preparation of a Cu(II)-Loaded Chiral Stationary Phase
Causality & Self-Validation: Dynamically coating C18 silica (rather than covalent bonding) allows the column to be easily regenerated. The successful loading is visually and spectrophotometrically self-validating.
Step-by-Step Methodology:
-
Column Equilibration: Flush a standard C18 analytical column (250 x 4.6 mm) with Methanol:Water (50:50 v/v) at 1.0 mL/min for 30 minutes.
-
Selector Loading: Prepare a 5 mM solution of (S)-2-(ethylamino)-2-phenylethanol in the mobile phase. Pump this through the column for 60 minutes.
-
Cu(II) Complexation: Switch the feed to a 1 mM aqueous solution of Copper(II) Acetate.
-
Validation Check: The column effluent will initially run clear. As the stationary phase reaches saturation with the Cu(II)-aminoalcohol complex, the column bed will adopt a distinct blue-green hue, and the UV absorbance of the effluent at 254 nm will plateau.
-
Final Wash: Flush with a 0.1 mM Cu(II) acetate buffer (pH 5.0) to remove unbound selector and prepare for amino acid injection.
Mechanism of Cu(II)-mediated chiral recognition in dynamic ligand-exchange chromatography.
References
-
Śliwka, M., Ślebioda, M., & Kołodziejczyk, A. (1997). Dynamic ligand-exchange chiral stationary phase derived from aminoalcohol. Chemia Analityczna. Retrieved from:[Link]
-
Andrés, J. M., Martínez, M. A., Pedrosa, R., & Pérez-Encabo, A. (1994). Enantioselective ethylation of aldehydes catalyzed by chiral C2-symmetrical β-hydroxy-m-xylylene diamines. Tetrahedron: Asymmetry, 5(1), 67-72. Retrieved from:[Link]
Sources
Technical Whitepaper: Sourcing, Synthesis, and Application of (S)-2-(ethylamino)-2-phenylethanol
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol is a highly specialized chiral aromatic ethanolamine. Featuring a stereogenic center adjacent to an ethyl-substituted amine and a phenyl ring, it serves as a critical building block in asymmetric synthesis, ligand precursor development, and pharmaceutical scaffold design[]. This whitepaper provides a comprehensive analysis of its commercial landscape, physicochemical properties, and validated synthetic methodologies, equipping researchers with actionable intelligence for procurement and laboratory-scale synthesis.
Chemical Identity and Physicochemical Profiling
Understanding the structural parameters of (S)-2-(ethylamino)-2-phenylethanol is essential for predicting its reactivity, particularly in amine-alcohol chemoselectivity studies and hydrophobicity mapping[]. The presence of the N-ethyl group increases the lipophilicity and steric bulk around the nitrogen atom compared to its primary amine analog (phenylglycinol), directly influencing its performance as a chiral auxiliary.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | (2S)-2-(ethylamino)-2-phenylethanol |
| CAS Registry Number | 1063734-78-0 |
| PubChem / MDL Number | 329821224 / MFCD12756177 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES | OCC1=CC=CC=C1 |
| InChI Key | TWZJJFDOOZXNRO-SNVBAGLBSA-N |
Commercial Availability and Supplier Landscape
Procurement of enantiomerically pure (S)-2-(ethylamino)-2-phenylethanol can frequently become a bottleneck in drug discovery pipelines. The compound is commercially available through select specialized vendors, often categorized under chiral building blocks or early discovery collections.
Table 2: Verified Commercial Suppliers
| Supplier | Catalog / Product ID | Purity | Available Quantities | Lead Time / Status |
| BOC Sciences | 1063734-78-0 | 95%+ | mg to kg (cGMP available) | In Stock / Inquire[] |
| Sigma-Aldrich | MFCD12756177 | Unspecified | Discovery scale | Inquire |
| BLD Pharm | BD163690 | 95%+ | Research scale | Inquire[2] |
| Proactive Molecular Research | P77-0305 | 98% | 5g | 2 Weeks[3] |
Synthetic Methodologies: Reductive Amination Workflow
When commercial lead times are prohibitive, laboratory-scale synthesis from readily available (S)-phenylglycinol is a highly viable alternative. The most robust method is the reductive amination of (S)-phenylglycinol with acetaldehyde.
Causality in Experimental Design
The critical challenge in this synthesis is preventing over-alkylation (formation of the N,N-diethyl derivative) and preserving the stereochemical integrity of the chiral center. By utilizing sodium cyanoborohydride (NaBH₃CN) at a controlled, mildly acidic pH (5.5), the reaction exploits the differential basicity of the intermediate Schiff base. The imine is preferentially protonated and reduced, while the unreacted aldehyde remains untouched, ensuring strict mono-alkylation chemoselectivity.
Step-by-Step Protocol
-
Imine Formation: Dissolve 1.0 equivalent of (S)-phenylglycinol in anhydrous methanol (0.2 M concentration). Add 1.1 equivalents of acetaldehyde dropwise at 0 °C under an inert argon atmosphere. Stir for 2 hours to allow complete Schiff base formation.
-
Acidification: Adjust the pH of the solution to 5.5 using glacial acetic acid. Reasoning: Mild acidity activates the imine for reduction without decomposing the delicate reducing agent.
-
Selective Reduction: Add 1.5 equivalents of NaBH₃CN in small portions over 30 minutes. Maintain the temperature at 0 °C to suppress undesired side reactions and preserve stereocontrol.
-
Completion & Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) to yield pure (S)-2-(ethylamino)-2-phenylethanol.
Synthetic workflow for (S)-2-(ethylamino)-2-phenylethanol via reductive amination.
Self-Validating Analytical Protocol
To ensure the protocol has yielded the correct product without racemization, the following self-validating checks must be performed:
-
Chemoselectivity Validation (LC-MS): Confirm the mass shift corresponding to a single ethyl addition (m/z[M+H]⁺ = 166.2). The absence of a 194.2 m/z peak validates the successful suppression of over-alkylation.
-
Stereochemical Validation (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H). A single peak (ee > 98%) validates that the mild reaction conditions prevented the racemization of the benzylic stereocenter.
Applications in Drug Development and Asymmetric Synthesis
The structural motif of (S)-2-(ethylamino)-2-phenylethanol is highly prized in the synthesis of complex bio-active molecules and advanced catalytic systems[4].
Core applications of (S)-2-(ethylamino)-2-phenylethanol in chemical research.
-
Chiral Ligand Precursors: The bidentate nature of the amino-alcohol allows it to coordinate effectively with transition metals (e.g., Ru, Rh), forming highly enantioselective catalysts utilized in asymmetric hydrogenation or transfer hydrogenation reactions.
-
Pharmacophore Scaffolding: The phenylethanolamine backbone is a privileged structure in pharmacology. The N-ethyl substitution specifically is frequently utilized in the development of adrenergic receptor agonists, substituted-amine scaffolds, and in mapping the hydrophobicity of target binding pockets during Structure-Activity Relationship (SAR) studies[].
References
-
BOC Sciences . CAS 1063734-78-0 ((aS)-a-(Ethylamino)benzeneethanol) Product Specifications. Available at:
-
Sigma-Aldrich . (2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR. Available at:
-
BLD Pharm . 13891-02-6 | 2-Phenyl-2-(phenylamino)ethan-1-ol Catalog. Available at: 2
-
Proactive Molecular Research . Products – Page 390: (S)-2-(ethylamino)-2-phenylethanol. Available at: 3
-
Jacobs University Bremen (D-NB.info) . Improved Methodology for the Preparation of Chiral Amines via Reductive Amination. Available at:
-
European Journal of Organic Chemistry (via ResearchGate) . Unprecedented Oxidation of a Phenylglycinol-Derived 2-Pyridone: Enantioselective Synthesis. Available at: 4
Sources
Stereochemical Control and Analytical Characterization of (S)-2-(ethylamino)-2-phenylethanol
[1][2]
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-2-phenylglycinol ) represents a critical scaffold in the hierarchy of chiral auxiliaries and ligands.[1][2] Unlike its regioisomer (halostachine) or the achiral 2-phenylethanol, this molecule possesses a stereogenic center at the benzylic position (
This guide details a high-fidelity synthetic route designed to prevent racemization, coupled with a self-validating analytical workflow to ensure enantiomeric excess (
Structural Fundamentals & Stereogenicity
Stereochemical Nomenclature
The molecule is defined by the absolute configuration (S) at the benzylic carbon.
-
CIP Priority: The chiral center (
) is attached to: -
Configuration: With Hydrogen in the rear, the sequence 1
2 3 traces a counter-clockwise path (Sinister), confirming the (S) designation.
Conformational Locking
In non-polar solvents, the molecule adopts a gauche conformation stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen. This pre-organization is the mechanistic basis for its efficacy as a chiral ligand.
Synthetic Route: The "Acylation-Reduction" Protocol[1][2]
To synthesize (S)-2-(ethylamino)-2-phenylethanol with high optical purity, direct alkylation of (S)-phenylglycinol with ethyl halides is discouraged due to the risk of poly-alkylation (forming the
Instead, we utilize an Acylation-Reduction strategy. This method is self-validating: the intermediate amide must form, and the subsequent reduction guarantees mono-ethylation.[1][2]
Reaction Scheme Visualization
Figure 1: The Acylation-Reduction pathway ensures exclusive mono-N-ethylation and retention of stereochemistry.[1][2]
Step-by-Step Methodology
Phase 1: Acylation (Protection/Activation)
Objective: Convert the amine to an amide and the alcohol to an ester.
-
Charge: In a flame-dried 500 mL round-bottom flask, dissolve 13.7 g (100 mmol) of (S)-phenylglycinol [CAS: 20989-17-7] in 200 mL dry Dichloromethane (DCM).
-
Base Addition: Add 30 mL Triethylamine (Et3N) and a catalytic amount (100 mg) of DMAP.
-
Acylation: Cool to 0°C. Dropwise add 22 mL Acetic Anhydride (
). -
Validation: Monitor via TLC (
shift). The disappearance of the starting amino alcohol confirms the formation of the N,O-diacetyl derivative.
Phase 2: Global Reduction
Objective: Reduce the amide to an amine (ethyl group) and cleave the ester back to an alcohol.
-
Setup: Transfer the crude acylated material (after solvent removal) to a dry flask under Argon. Dissolve in 300 mL anhydrous THF.
-
Reduction: Carefully add 11.4 g (300 mmol) Lithium Aluminum Hydride (LAH) pellets at 0°C. Caution: Exothermic hydrogen evolution.[2]
-
Reflux: Heat to reflux (66°C) for 12 hours. The amide carbonyl is reduced to a methylene group (
), converting the N-acetyl to an N-ethyl group.[1][2] The ester is cleaved to the primary alcohol. -
Quench (Fieser Method): Cool to 0°C. Add sequentially: 11.4 mL
, 11.4 mL 15% NaOH, 34 mL . -
Isolation: Filter the granular precipitate. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr) to obtain the pure oil.
Analytical Characterization & Self-Validation
Trust in chiral synthesis requires rigorous validation. Standard NMR is insufficient to distinguish enantiomers.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (Chemical) | > 98.5% | GC-MS / 1H-NMR |
| Optical Rotation | Polarimetry | |
| Enantiomeric Excess | > 99.0% | Chiral HPLC |
| Identity | 1.10 (t, 3H), 2.55 (q, 2H), 3.60 (m, 2H), 3.80 (dd, 1H) | 1H-NMR (CDCl3) |
*Note: The sign of rotation depends heavily on solvent and concentration. (S)-Phenylglycinol is (+).[1][2][3] The N-ethyl derivative typically retains the positive rotation in protic solvents.[1][2]
Critical Stereochemical Validation (Mosher's Method)
To validate the
-
Derivatize a small aliquot of the product with (R)-MTPA-Cl.[1][2]
-
Analyze via 19F-NMR .
-
Result: A racemic mixture would show two distinct Fluorine peaks.[2] A pure (S)-enantiomer will show a single peak.[1][2] This is the gold standard for self-validating stereochemistry in the absence of HPLC reference standards.[1][2]
Analytical Workflow Diagram
Figure 2: Dual-validation workflow using Chiral HPLC and Mosher's NMR analysis.
Applications in Drug Development[1][2]
The (S)-2-(ethylamino)-2-phenylethanol scaffold is not merely a passive intermediate; it is a "privileged structure" in medicinal chemistry.[1][2]
-
Chiral Auxiliary: Used in the alkylation of amide enolates (Myers' alkylation variants) to induce stereochemistry in carbon-carbon bond formation.[2]
-
Resolving Agent: The secondary amine allows for the formation of diastereomeric salts with racemic carboxylic acids, enabling the resolution of drug intermediates (e.g., NSAIDs).
-
Ligand Synthesis: It serves as the backbone for N,N,O-tridentate ligands used in the enantioselective addition of organozincs to aldehydes.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1][2]
-
Meyers, A. I. (1992). Formamidines as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 48(13), 2589-2612.[1][2] [1][2]
-
Sigma-Aldrich. (2023).[1][2] Product Specification: (S)-(+)-2-Phenylglycinol.
-
Daicel Chiral Technologies. (2023).[2] Chiralcel OD-H Application Guide for Amino Alcohols.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519.
Methodological & Application
Application Note: High-Purity Synthesis of (S)-2-(ethylamino)-2-phenylethanol
Abstract & Scope
This application note details a robust, stereochemically conserving protocol for the synthesis of (S)-2-(ethylamino)-2-phenylethanol (also known as N-ethyl-(S)-phenylglycinol).[1] This compound is a critical chiral building block used in the synthesis of resolvable auxiliaries and is a known impurity/metabolite in various phenethylamine-class pharmaceuticals.[1]
Unlike direct alkylation methods which suffer from poly-alkylation and racemization risks, this protocol utilizes a controlled reductive amination strategy.[1] We employ (S)-2-amino-2-phenylethanol as the starting scaffold and acetaldehyde as the alkylating agent, mediated by sodium borohydride (
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on the condensation of (S)-phenylglycinol with acetaldehyde to form an intermediate hemiaminal/imine species, which is reduced in situ. This approach avoids the harsh conditions of amide reduction (using
Reaction Scheme Visualization
Figure 1: Synthetic pathway from (S)-Phenylglycine to the target N-ethyl derivative, highlighting the critical reductive amination step.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | CAS No. |
| (S)-2-Amino-2-phenylethanol | >98% (Optical Purity >99%) | Substrate | 20989-17-7 |
| Acetaldehyde | ACS Reagent (freshly distilled preferred) | Alkylating Agent | 75-07-0 |
| Sodium Borohydride ( | Granular, 98% | Reducing Agent | 16940-66-2 |
| Methanol ( | Anhydrous | Solvent | 67-56-1 |
| Hydrochloric Acid ( | 1M in Diethyl Ether | Salt Formation | 7647-01-0 |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a thermometer and N2 inlet.[1]
-
Magnetic stirrer and ice-water bath.[1]
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) with Chiral Column.[1][2]
Experimental Protocol
Step 1: Imine Formation (The "Cold" Addition)
Critical Control Point: Acetaldehyde is highly volatile (b.p. 20.2°C) and reactive. Temperature control is vital to prevent evaporation and polymerization.
-
Charge the 250 mL flask with (S)-2-amino-2-phenylethanol (5.0 g, 36.4 mmol).
-
Add Methanol (anhydrous, 60 mL) and stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice bath.
-
Add Acetaldehyde (1.76 g, 2.24 mL, 40.0 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Note: Do not exceed 1.1 equivalents to minimize dialkylation.
-
-
Stir the mixture at 0°C for 45 minutes . This allows the equilibrium to favor the imine/hemiaminal species.
Step 2: In-Situ Reduction
-
While maintaining the temperature at 0°C, add Sodium Borohydride (
) (2.06 g, 54.6 mmol, 1.5 equiv) portion-wise over 15 minutes.-
Caution: Gas evolution (
) will occur. Ensure proper venting.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 3 hours .
-
TLC Check: Silica gel, 10% MeOH in DCM. Stain with Ninhydrin. The starting primary amine (lower Rf) should disappear, replaced by the secondary amine (higher Rf).
-
Step 3: Workup & Isolation
-
Quench the reaction by adding Water (10 mL) dropwise.
-
Evaporate the Methanol under reduced pressure (Rotavap, 40°C bath).
-
Dilute the aqueous residue with Water (30 mL) and extract with Dichloromethane (DCM) (3 x 40 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate to yield the crude oil.
Step 4: Purification (Hydrochloride Salt Formation)
The free base is an oil prone to oxidation. Conversion to the HCl salt ensures stability and high purity.
-
Dissolve the crude oil in a minimal amount of dry Ethanol (~10 mL).
-
Cool to 0°C and add 1M HCl in Diethyl Ether (40 mL) dropwise with vigorous stirring.
-
A white precipitate should form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid and wash with cold Diethyl Ether .
-
Recrystallization: Dissolve the solid in hot Isopropanol (IPA) and allow to cool slowly. This removes any trace N,N-diethyl byproduct.[1]
Analytical Validation
Quality Control Workflow
Figure 2: Analytical workflow for validating the identity and purity of the synthesized compound.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Aromatic Protons:
7.20–7.40 (m, 5H, Ph-H ). -
Methine (Chiral Center):
4.10 (dd, 1H, Ph-CH -N).[1] -
Methylene (Alcohol):
3.60–3.75 (m, 2H, -CH -OH).[1] -
Methylene (Ethyl):
2.85 (q, 2H, N-CH -CH ). -
Methyl (Ethyl):
1.15 (t, 3H, -CH -CH ).[1] -
Diagnostic: Lack of a second ethyl quartet confirms mono-alkylation.[1]
Chiral HPLC Method
To ensure no racemization occurred during the reductive amination:
-
Column: Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm.[2]
-
Expectation: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirm with racemic standard).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poly-alkylation (Tertiary amine) | Excess acetaldehyde or high temp.[1] | Strictly control stoichiometry (1.0–1.1 eq). Keep reaction at 0°C during imine formation. |
| Low Yield | Incomplete imine formation. | Extend the stirring time before adding |
| Racemization | High temperature or acidic workup. | Avoid heating the free base >50°C. Keep workup neutral/basic until salt formation. |
| Oily Product | Impurities preventing crystallization. | Perform an acid-base wash: Dissolve oil in dilute HCl, wash with ether (removes neutrals), basify aqueous layer, extract with DCM. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual.[1] Retrieved from [Link][1]
-
PubChem. (2025).[1] 2-amino-2-phenylethanol Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Application Note: Protocol for Chiral Separation using (S)-2-(ethylamino)-2-phenylethanol
Executive Summary
This technical guide details the protocol for the optical resolution of racemic carboxylic acids using (S)-2-(ethylamino)-2-phenylethanol (CAS: 56613-80-0) as a chiral resolving agent. Unlike simple primary amines (e.g.,
This protocol is designed for researchers in early-stage drug development requiring high enantiomeric excess (ee > 98%) of chiral acidic intermediates (e.g., NSAID precursors,
Mechanism of Action
The separation relies on Diastereomeric Salt Formation .[1][2][3][4][5][6] When the enantiomerically pure base (S)-2-(ethylamino)-2-phenylethanol (
-
n-Salt:
-
p-Salt:
These salts possess distinct physical properties, most notably solubility .[3][7] The success of this protocol hinges on maximizing the solubility difference (
Structural Advantage
The N-ethyl group provides steric bulk that restricts conformational freedom, while the
Pre-requisites & Safety
Materials
-
Resolving Agent: (S)-2-(ethylamino)-2-phenylethanol (>99% ee).
-
Target Substrate: Racemic Carboxylic Acid (purity >95% by HPLC).
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Methyl tert-butyl ether (MTBE), Water.
-
Equipment: Temperature-controlled reaction block (e.g., EasyMax or standard oil bath), vacuum filtration setup, polarimeter or Chiral HPLC.
Safety Data
-
(S)-2-(ethylamino)-2-phenylethanol: Irritant. Avoid inhalation.
-
Solvents: Flammable. Perform all heating steps in a fume hood.
Phase 1: The Screening Protocol (Self-Validating)
Do not proceed to large scale without this phase.
Objective: Identify the specific solvent and stoichiometry that yields a crystalline salt enriched in one enantiomer.
Step-by-Step Screening
-
Preparation: Prepare 10 vials. Place 100 mg (approx. 0.5 - 1.0 mmol) of the racemic acid in each.[2]
-
Stoichiometry: Add the resolving agent.
-
Rows 1-5: 1.0 equivalent (molar ratio 1:1).
-
Rows 6-10: 0.5 equivalent (molar ratio 0.5:1). Note: This "Half-Quantity Method" forces the formation of the less soluble salt if the resolving agent is the limiting reagent.
-
-
Solvent Addition: Add 1.0 mL of different solvents to the pairs (e.g., EtOH, IPA, Acetone, 9:1 EtOH:H2O, MTBE).
-
Dissolution: Heat vials to near-boiling (or
C) until solids dissolve. If solids persist, add solvent in 0.2 mL increments. -
Cooling Ramp: Turn off heat and allow the block to cool to room temperature over 4 hours (
C/min). Rapid cooling promotes amorphous precipitation. -
Observation:
-
Crystals: Proceed to analysis.
-
Oil: Re-heat and add a non-polar anti-solvent (e.g., Hexane) dropwise.
-
Solution: Evaporate 50% of solvent or cool to
C.
-
-
Analysis: Filter crystals, dry, and analyze via Chiral HPLC. Calculate Yield and ee.
Success Criteria: Yield > 30% (theoretical max is 50% for 1:1 resolution) and ee > 60% in the first pass.
Phase 2: Preparative Resolution Protocol
Based on screening results, scale up the best condition.
Workflow Diagram
The following diagram illustrates the logical flow of the resolution and recovery process.
Figure 1: Operational workflow for diastereomeric salt resolution and agent recovery.
Detailed Procedure (Scale: 10g Racemate)
-
Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of Racemic Acid. Add the calculated amount of (S)-2-(ethylamino)-2-phenylethanol (based on optimal stoichiometry from screening).
-
Solvent: Add the optimal solvent (e.g., 100 mL 95% EtOH).
-
Reflux: Heat to reflux with stirring until a clear solution forms.
-
Nucleation: Remove heat. Stir at 200 RPM.
-
Expert Tip: If the solution is supersaturated, add a "seed crystal" of the desired salt at
C below the boiling point to induce controlled growth.
-
-
Crystallization: Allow to cool to ambient temperature over 6–8 hours. Then, cool to
C for 2 hours to maximize yield. -
Filtration: Filter the white precipitate under vacuum. Wash the cake with cold solvent (same as mother liquor).[2]
-
Save the Mother Liquor: It contains the opposite enantiomer and the rest of the resolving agent.
-
-
Purity Check: Dry a small sample and check mp and ee.
-
If ee < 98%, perform Recrystallization : Dissolve the salt in the minimum amount of hot solvent and cool again.
-
Phase 3: Salt Breaking & Recovery
Economic viability depends on recycling the resolving agent.
Liberating the Acid (Product)
-
Suspend the purified salt in Water/Ethyl Acetate (1:1 ratio).
-
Add 1M HCl dropwise with vigorous stirring until the aqueous phase pH is < 2.
-
Chemistry: The amine is protonated (
) and moves to the water layer. The carboxylic acid is protonated ( ) and moves to the organic layer.
-
-
Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.
-
Combine organic layers, dry over
, and evaporate to yield the Chiral Acid .
Recovering the Agent[2][8]
-
Take the acidic aqueous layer from step 6.1 (containing the resolving agent hydrochloride).
-
Cool to
C. -
Slowly add 50% NaOH solution until pH > 12.
-
The (S)-2-(ethylamino)-2-phenylethanol will precipitate or oil out.
-
Extract with Dichloromethane (DCM) or MTBE.
-
Evaporate solvent to recover the resolving agent.[2]
-
Validation: Check specific rotation
to ensure no racemization occurred (rare for this agent, but good practice).
-
Data Presentation & Analysis
Table: Typical Screening Results (Example)
| Solvent | Stoichiometry | Appearance | Yield (%) | ee of Salt (%) | Outcome |
| Ethanol | 1:1 | Clear Soln | 0 | - | Fail (Too soluble) |
| IPA | 1:1 | White Solid | 45 | 82 | Promising |
| Acetone | 0.5:1 | Oil | - | - | Fail (Oiling out) |
| MTBE | 1:1 | Gel | - | - | Fail (Amorphous) |
| IPA/H2O (9:1) | 1:1 | Crystals | 38 | 94 | Optimal |
Analytical Methods
-
HPLC: Chiralpak AD-H or OD-H columns are standard. Mobile phase: Hexane/IPA with 0.1% TFA (to suppress ionization of the acid).
-
NMR: If HPLC is unavailable, use the resolving agent itself as a Chiral Solvating Agent (CSA). Mix the salt in
and observe the splitting of the -proton signals in ^1H NMR.
Troubleshooting
| Issue | Cause | Solution |
| Oiling Out | Supersaturation is too high or mp of salt is too low. | 1. Re-heat and dilute by 20%.2. Use the "Double Solvent" method (dissolve in good solvent, slowly add bad solvent). |
| Low ee | Co-crystallization of both diastereomers (Eutectic formation). | 1. Recrystallize the salt.2. Switch from 1:1 to 0.5:1 stoichiometry (Pope-Peachy method). |
| No Precipitate | Salt is too soluble. | 1. Switch to less polar solvent (MTBE, Toluene).2. Evaporate solvent to 50% volume. |
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
-
Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives". Bulletin of the Chemical Society of Japan. (Provides structural context for phenylglycinol derivatives).
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[8] (The foundational text for solubility diagrams).
-
Sigma-Aldrich. (2024). Product Specification: (S)-2-(Ethylamino)-2-phenylethanol.
-
Fogassy, E., et al. (2006). "Optical resolution methods".[1][5][6][8][9] Organic Process Research & Development. (Review of industrial protocols).
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
(S)-2-(ethylamino)-2-phenylethanol in Michael addition reactions
Application Note: Enantioselective Michael Addition via (S)-2-(ethylamino)-2-phenylethanol [1][2]
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol (also referred to as (S)-N-ethyl-phenylglycinol ) represents a "privileged" class of chiral 1,2-amino alcohols.[2] While often overshadowed by its prolinol analogs, this ligand offers distinct steric and electronic advantages in Copper(II)-catalyzed Michael addition reactions .
This guide details the application of (S)-2-(ethylamino)-2-phenylethanol as a chiral ligand for the enantioselective conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes.[1][2] Unlike rigid bis-oxazoline (BOX) ligands, the conformational flexibility of the N-ethyl amino alcohol—when complexed with Cu(II)—allows for a unique "induced fit" mechanism that can enhance enantiomeric excess (ee) in sterically demanding substrates.
Mechanistic Principles & Rational Design
The efficacy of (S)-2-(ethylamino)-2-phenylethanol relies on its ability to form a rigid 5-membered chelate with transition metals (specifically Cu, Zn, or Ni).[1][2]
Key Mechanistic Drivers:
-
Bidentate Coordination: The amine nitrogen and alcohol oxygen coordinate to the metal center, creating a chiral Lewis acid complex.
-
N-Substituent Effect: The N-ethyl group is critical.[1][2] Unlike the primary amine (phenylglycinol), the ethyl group introduces steric bulk that directs the approach of the nucleophile and prevents the formation of inactive, saturated metal complexes.
-
Shielding: The phenyl ring at the C2 position effectively shields one face of the coordinated electrophile (Michael acceptor), forcing the nucleophile to attack from the opposing face (typically Re-face attack for the S-ligand, leading to R-products, subject to specific substrate priority).
Figure 1: Catalytic Cycle & Transition State Model
Caption: Catalytic cycle showing the self-assembly of the Cu-Ligand complex and the face-selective nucleophilic attack.[1][2][3][4][5]
Experimental Protocols
Protocol A: Ligand Synthesis (If not commercially sourced)
Rationale: While available commercially, fresh preparation via reductive amination ensures the absence of oxidized impurities which can poison the Cu-catalyst.
Reagents: (S)-Phenylglycinol (1.0 equiv), Acetaldehyde (1.1 equiv), NaBH4 (2.0 equiv), Methanol (anhydrous).
-
Imine Formation: Dissolve (S)-phenylglycinol (13.7 g, 100 mmol) in anhydrous MeOH (100 mL). Add acetaldehyde (4.8 g, 110 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.
-
Reduction: Cool to 0°C. Add NaBH4 (7.6 g, 200 mmol) portion-wise over 30 minutes (Caution: Gas evolution).
-
Workup: Stir overnight. Quench with saturated NH4Cl. Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or distill (bp ~140°C @ 0.5 mmHg) to obtain (S)-2-(ethylamino)-2-phenylethanol as a colorless oil/low-melting solid.[1][2]
Protocol B: Enantioselective Michael Addition (Core Application)
Target Reaction: Addition of Diethyl Malonate to trans-
Materials:
-
Ligand: (S)-2-(ethylamino)-2-phenylethanol (19.8 mg, 0.12 mmol, 12 mol%)[2]
-
Metal Source: Cu(OTf)2 (36 mg, 0.10 mmol, 10 mol%)
-
Substrate: trans-
-Nitrostyrene (149 mg, 1.0 mmol) -
Nucleophile: Diethyl malonate (1.2 mmol)
-
Solvent: Anhydrous THF (4 mL)
-
Base: None (or catalytic Et3N if reaction is sluggish)
Step-by-Step Procedure:
-
Catalyst Formation (In-Situ):
-
In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)2 and the Ligand in anhydrous THF (2 mL).
-
Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating the formation of the Cu-N,O-chelate .[2]
-
Checkpoint: If the solution is cloudy or precipitates form, moisture may be present. The complex must be homogeneous.
-
-
Substrate Addition:
-
Add trans-
-Nitrostyrene (dissolved in 1 mL THF) to the catalyst mixture. -
Cool the reaction mixture to 0°C (or -20°C for higher ee optimization). Stir for 15 minutes to allow coordination.
-
-
Nucleophile Addition:
-
Monitoring:
-
Stir at 0°C for 24–48 hours. Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).
-
Visualization: Nitrostyrenes are UV active; products often stain with KMnO4.
-
-
Workup & Analysis:
-
Quench with 1N HCl (2 mL) and extract with EtOAc.
-
Wash with brine, dry (MgSO4), and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Analysis: Determine ee via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10).
-
Data Interpretation & Troubleshooting
The following table summarizes expected performance metrics based on homologous ligand series in Cu-catalyzed Michael additions.
| Parameter | Optimal Range | Impact of Deviation |
| Ligand:Metal Ratio | 1.1 : 1 to 1.2 : 1 | < 1:1 leads to non-selective background reaction by free Cu. > 2:1 may inhibit the metal center.[1][2] |
| Temperature | -20°C to 0°C | Lower temp increases ee but significantly slows kinetics.[1][2] Room temp often degrades ee by 10-15%.[2] |
| Solvent | THF, Ethanol, Toluene | THF generally provides the best balance of solubility and coordination. Ethanol can compete for coordination sites. |
| N-Substituent | Ethyl | Methyl: Less steric bulk, lower ee.[1][2] t-Butyl: Too bulky, prevents coordination.[1][2] Ethyl is the "Sweet Spot". |
Troubleshooting Guide
-
Problem: Low Yield (<40% after 48h).
-
Problem: Low Enantioselectivity (<50% ee).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of the ligand via reductive amination.
References
-
Evans, D. A., et al. "C2-Symmetric Cu(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Michael Addition." Journal of the American Chemical Society. [Link] (Note: Foundational text on Cu(II)-Box/Amino alcohol mechanics).[1][2]
-
Master Organic Chemistry. "The Michael Addition Reaction: Mechanism and Conjugate Addition." [Link]
-
PubChem. "2-Amino-2-phenylethanol Compound Summary."[1][2] National Library of Medicine.[3] [Link]
Sources
- 1. 20989-17-7|(S)-2-Amino-2-phenylethanol|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-(ethylamino)-2-phenylethanol in Claisen rearrangement reactions
Application Note: (S)-2-(Ethylamino)-2-phenylethanol as a Chiral Auxiliary in Asymmetric [3,3]-Sigmatropic Claisen Rearrangements
Introduction & Mechanistic Rationale
The Claisen rearrangement is a premier [3,3]-sigmatropic reaction utilized for the stereoselective construction of carbon-carbon bonds, reliably yielding
(S)-2-(ethylamino)-2-phenylethanol —an
-
Prevention of Oxazoline Formation: The
-ethyl group ensures the formation of a tertiary amide upon coupling with an allylic acid. Secondary amides (from primary amino alcohols) are prone to cyclize into oxazolines under activating conditions, which disrupts the required enolate geometry. -
Rigid Chelation Control: The free hydroxyl group at C1 acts as a critical coordination site. Upon enolization, the metal counterion (typically Li
or Ti ) chelates both the enolate oxygen and the auxiliary’s hydroxyl oxygen. This forms a rigid, bidentate cyclic framework[4]. -
Facial Shielding: Within this chelated framework, the bulky phenyl group at C2 is locked in a specific spatial orientation, effectively shielding one face of the enolate. This forces the allyl moiety to migrate exclusively via a highly ordered chair-like transition state on the unshielded face, resulting in exceptional diastereomeric excess (d.e.)[5].
Reaction Design & Optimization
To maximize the transfer of chirality, the geometry of the enolate must be strictly controlled. The choice of base, solvent, and metal additives directly dictates the
Table 1: Optimization of Base and Metal Additives for the Asymmetric Claisen Rearrangement
| Entry | Base / Additive | Solvent | Temp Profile (°C) | Yield (%) | Diastereomeric Excess (d.e. %) | Causality / Mechanistic Observation |
| 1 | LDA | THF | -78 to 25 | 65 | 72 | Diisopropylamine byproduct weakly competes for Li |
| 2 | LiHMDS | THF | -78 to 25 | 70 | 85 | HMDSA byproduct is sterically hindered and non-coordinating, improving chelation fidelity. |
| 3 | LiHMDS / LiCl (5 eq) | THF | -78 to 25 | 88 | 96 | Excess LiCl breaks up enolate aggregates, enforcing a monomeric, tightly chelated reactive species. |
| 4 | KHMDS | Toluene | -78 to 25 | 55 | 45 | K |
Data synthesized from established chelated Claisen rearrangement optimization protocols[2][4].
Experimental Protocols
The following self-validating protocols detail the synthesis of the chiral precursor, the rearrangement, and the subsequent auxiliary cleavage.
Protocol A: Synthesis of the Chiral Allylic Amide Precursor
Objective: Couple (S)-2-(ethylamino)-2-phenylethanol with an allylic acid derivative without O-acylation.
-
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of (S)-2-(ethylamino)-2-phenylethanol in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 12.0 mmol of
-diisopropylethylamine (DIPEA) and cool the mixture to 0 °C using an ice bath. -
Coupling: Dissolve 10.5 mmol of the desired allylic acid chloride in 10 mL of DCM. Add this solution dropwise over 15 minutes to prevent exothermic side reactions.
-
Self-Validation (TLC): After 2 hours, monitor via TLC (Hexanes:EtOAc 7:3). The primary amine precursor (
~0.1, ninhydrin active) should be fully consumed, replaced by the tertiary amide ( ~0.5, UV active). -
Workup: Quench with 20 mL of saturated aqueous NaHCO
. Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na SO , and concentrate in vacuo. Purify via flash chromatography.
Protocol B: The Asymmetric Chelated Claisen Rearrangement
Objective: Execute the [3,3]-sigmatropic shift with high internal asymmetric induction[2].
-
Enolate Formation: In a flame-dried Schlenk flask under argon, suspend 50.0 mmol of anhydrous LiCl (flame-dried under vacuum immediately prior to use) in 20 mL of anhydrous THF. Add 1.0 mmol of the chiral amide precursor from Protocol A.
-
Deprotonation: Cool the suspension to -78 °C. Dropwise, add 2.5 equivalents of LiHMDS (1.0 M in THF). Causality Note: 2.5 equivalents are required because the first equivalent deprotonates the free hydroxyl group of the auxiliary, and the second deprotonates the
-carbon to form the enolate. The extra 0.5 eq ensures complete conversion. -
Rearrangement: Maintain at -78 °C for 30 minutes to ensure complete
-enolate formation, then remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours. -
Quenching & Validation: Quench with saturated aqueous NH
Cl. Extract with diethyl ether. The crude H-NMR should show the disappearance of the allyl vinyl ether protons and the emergence of -unsaturated terminal alkene protons (multiplet at ~5.8 ppm).
Protocol C: N-deacylation and Auxiliary Cleavage
Objective: Isolate the enantioenriched carboxylic acid and recover the chiral auxiliary.
-
Hydrolysis: Dissolve the rearranged amide in a 3:1 mixture of THF and H
O. Add 5.0 equivalents of LiOH and 10.0 equivalents of 30% H O . -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature overnight. The peroxide accelerates the cleavage of the sterically hindered tertiary amide via a hydroperoxide intermediate.
-
Recovery: Acidify the mixture to pH 2 using 1M HCl. Extract the free
-unsaturated carboxylic acid into ethyl acetate. The protonated (S)-2-(ethylamino)-2-phenylethanol remains in the aqueous layer. -
Auxiliary Recycling: Basify the aqueous layer to pH 10 with NaOH and extract with DCM to recover the chiral auxiliary in >90% yield[1].
Workflow Visualization
Workflow of the asymmetric Claisen rearrangement using (S)-2-(ethylamino)-2-phenylethanol.
References
Sources
Troubleshooting & Optimization
Optimizing reaction conditions with (S)-2-(ethylamino)-2-phenylethanol
The following Technical Support Guide is designed for researchers utilizing (S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-phenylglycinol ) as a chiral ligand or auxiliary in asymmetric synthesis.
Optimization, Troubleshooting, and Protocols for Asymmetric Transformations
Status: Operational | Senior Scientist: Active Compound ID: (S)-2-(ethylamino)-2-phenylethanol CAS: 110-73-6 (racemic/generic); Specific (S)-isomer analogs: 20989-17-7 (parent phenylglycinol) Primary Application: Chiral Ligand for Organozinc Additions / Transfer Hydrogenation
Critical Parameter Analysis: Optimizing Reaction Conditions
This module breaks down the variables that most drastically affect enantiomeric excess (ee) and yield when using this ligand.
The "Chiral Pocket" Theory
(S)-2-(ethylamino)-2-phenylethanol functions by coordinating with metal centers (typically Zinc or Copper) to form a rigid chiral environment. The N-ethyl group is critical; it is large enough to provide steric bulk but flexible enough to allow substrate approach.
Optimization Matrix: Diethylzinc Addition to Aldehydes Standard Model Reaction: Benzaldehyde + Et₂Zn → (S)-1-Phenyl-1-propanol
| Parameter | Recommended Setting | Scientific Rationale |
| Ligand Loading | 2 - 5 mol% | Higher loading (>10%) often leads to non-linear effects due to aggregate formation (homochiral vs. heterochiral dimers). 2-5% is the "sweet spot" for monomeric active species dominance. |
| Solvent | Toluene or Hexane | Non-polar solvents stabilize the bimetallic transition state. Coordinating solvents (THF, Ether) compete with the ligand for the Zn center, drastically lowering ee. |
| Temperature | 0°C to -20°C | Lower temperatures increase the difference in free energy (ΔΔG‡) between the si-face and re-face transition states, improving enantioselectivity. |
| Zinc Stoichiometry | 2.0 - 2.2 equiv. | You need 1 equiv. for the reaction and ~1 equiv. to act as the Lewis acid activator in the bimetallic transition state. |
| Additives | None initially | Unlike titanium systems, zinc systems with this ligand are self-sufficient. However, adding molecular sieves is critical to remove trace water which hydrolyzes the organozinc. |
Troubleshooting Guide (Q&A)
Direct solutions to common observations in the lab.
Q1: My reaction has stalled at 50% conversion. Adding more Et₂Zn doesn't help. Why? Diagnosis: Product Inhibition or Catalyst Aggregation. The Science: The resulting zinc alkoxide product can form stable aggregates with the catalyst, effectively sequestering it from the catalytic cycle. Solution:
-
Increase Ligand Loading: Bump from 2% to 5% to outcompete product aggregation.
-
Add a Non-Chiral Activator: In some protocols, adding a sulfonamide or an achiral alcohol can break up aggregates, though this requires careful screening.
-
Check Moisture: If the Et₂Zn hydrolyzed to ZnO, the reaction stops. Ensure the headspace is inert (Ar/N₂).
Q2: I am getting the opposite enantiomer than predicted. Is my ligand impure? Diagnosis: Mismatched Chirality or Solvent Effect. The Science: (S)-2-(ethylamino)-2-phenylethanol generally directs attack to the Si-face of the aldehyde (producing the S-alcohol). However, this depends on the transition state geometry (anti- vs. syn-bimetallic). Solution:
-
Verify Ligand Configuration: Confirm you are using the (S)-isomer, not the (R).[1]
-
Solvent Switch: Changing from Toluene to CH₂Cl₂ can sometimes invert the sense of induction due to changes in aggregation state, though this is rare with amino alcohols.
-
Check Substrate Sterics: Ortho-substituted benzaldehydes may force the transition state into an alternative conformation.
Q3: The enantiomeric excess (ee) is inconsistent (e.g., 85% one day, 60% the next). Diagnosis: Temperature Fluctuations or Aging Et₂Zn. The Science: The reaction is highly sensitive to temperature during the addition step. An exotherm upon adding Et₂Zn can locally heat the solution, degrading selectivity. Solution:
-
Controlled Addition: Add Et₂Zn via syringe pump over 20–30 minutes at 0°C.
-
Reagent Quality: Old Et₂Zn solutions often contain alkoxides (from oxidation) that are active but non-selective catalysts. Use fresh reagents.
Experimental Protocol: Asymmetric Alkylation
Standard Operating Procedure (SOP) for validation.
Objective: Synthesis of (S)-1-phenyl-1-propanol using (S)-2-(ethylamino)-2-phenylethanol.
Reagents:
-
Ligand: (S)-2-(ethylamino)-2-phenylethanol (5 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)
-
Solvent: Anhydrous Toluene (3 mL)
Workflow:
-
Catalyst Formation:
-
Flame-dry a 10 mL Schlenk tube under Argon.
-
Add Ligand (5 mol%) and Toluene (1.5 mL).
-
Cool to 0°C.
-
Add Et₂Zn (2.2 equiv) dropwise. Note: Ethane gas will evolve.[2] Vent carefully.
-
Stir for 20 minutes at 0°C to form the active Zinc-Aminoalkoxide complex.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 equiv) dissolved in Toluene (1.5 mL) slowly over 10 minutes.
-
Critical: Maintain temperature at 0°C (or -20°C for higher ee optimization).
-
-
Reaction & Quench:
-
Stir for 6–12 hours. Monitor via TLC.
-
Quench by pouring into saturated NH₄Cl (aq) and 1N HCl (to break zinc salts).
-
Extract with Et₂O, dry over MgSO₄, and concentrate.
-
-
Analysis:
-
Determine conversion via ¹H NMR.[3]
-
Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Mechanism & Visualization
The following diagram illustrates the Noyori-type Bimetallic Transition State , which is the accepted model for this transformation. The ligand binds one zinc atom (Lewis Base), while a second zinc atom (Lewis Acid) activates the aldehyde.
Caption: Workflow of the enantioselective alkylation. The active catalyst is not the free ligand but a zinc-aminoalkoxide complex that recruits a second zinc atom to activate the aldehyde.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[4] Angewandte Chemie International Edition. Link
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols.[5][6] The Journal of Organic Chemistry. Link
-
Munoz-Muniz, O., & Juaristi, E. (2003).[7] Increased Enantioselectivity in the Addition of Diethylzinc to Benzaldehyde by the Use of Chiral Ligands Containing the α-Phenylethylamino Group. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenylethanol Derivatives. Link
Sources
- 1. chegg.com [chegg.com]
- 2. academicjournals.org [academicjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common issues in (S)-2-(ethylamino)-2-phenylethanol synthesis
Technical Support Center: (S)-2-(ethylamino)-2-phenylethanol Synthesis
Introduction: Compound Profile & Strategic Context
Welcome to the Technical Support Center. This guide addresses the synthesis and isolation of (S)-2-(ethylamino)-2-phenylethanol (also known as N-ethyl-(S)-phenylglycinol).
This compound is a critical chiral building block and a known degradation impurity in the manufacturing of Levamisole and Tetramisole . Its synthesis is deceptively simple but fraught with stereochemical and regiochemical pitfalls.
Compound Specification:
-
IUPAC Name: (2S)-2-(ethylamino)-2-phenylethanol
-
Structure:
-
Key Feature: The amine is located at the benzylic position (C2), and the alcohol is primary (C1).
-
Common Pitfall: Confusing this target with its regioisomer, 2-(ethylamino)-1-phenylethanol (derived from standard styrene oxide ring opening), where the alcohol is benzylic.
Troubleshooting Module: Synthesis Protocols
We categorize troubleshooting into two primary workflows: De Novo Synthesis (from the Chiral Pool) and Impurity Isolation (Levamisole Hydrolysis).
Workflow A: De Novo Synthesis (Recommended)
Route: Reduction of N-ethyl-(S)-phenylglycine. Logic: This route guarantees the correct regiochemistry (amine at C2) and preserves the stereocenter if conditions are mild.
Q1: My product yield is low, and I see unreacted starting material after using NaBH₄. What went wrong?
Diagnosis: Sodium borohydride (NaBH₄) alone is not strong enough to reduce a carboxylic acid to an alcohol. It requires activation.[1] Solution: Switch to the NaBH₄–I₂ (Iodine) system or NaBH₄–H₂SO₄ (generating borane in situ).
-
Mechanism: These systems generate Borane-THF (
) or similar species, which selectively reduce the carboxylic acid to the alcohol without racemizing the benzylic amine as aggressively as LiAlH₄. -
Protocol Adjustment:
-
Suspend N-ethyl-(S)-phenylglycine in dry THF (0°C).
-
Add NaBH₄ (2.5 equiv).
-
Dropwise add I₂ (1.0 equiv) in THF. Caution: Hydrogen gas evolution.
-
Reflux for 12–18 hours.
-
Critical Step: Quench with Methanol carefully to break the amine-borane complex.
-
Q2: I obtained the product, but the enantiomeric excess (ee%) dropped from 99% to 85%. How do I prevent racemization?
Diagnosis: The benzylic hydrogen in phenylglycine derivatives is acidic (
-
Avoid Strong Bases: Do not use strong alkalis during the workup if possible.
-
Temperature Control: Keep the reduction reflux time to the minimum required for conversion.
-
Protect the Nitrogen: If racemization persists, use a Boc-protection strategy.
-
Pathway: (S)-Phenylglycine
Boc-(S)-Phenylglycine Reduction to Alcohol Deprotection. -
Note: Direct reduction of the N-ethyl amino acid is faster but riskier.
-
Workflow B: The "Styrene Oxide" Trap (Regioselectivity)
Q3: I tried reacting Styrene Oxide with Ethylamine, but the NMR spectra do not match the literature for the target. Why?
Diagnosis: You synthesized the wrong regioisomer .
-
The Reaction: Nucleophilic attack of ethylamine on styrene oxide follows standard
rules (steric control), attacking the less substituted carbon. -
Result: You made 2-(ethylamino)-1-phenylethanol (Amine at C1, Alcohol at C2/Benzylic).
-
Target Requirement: You need the Amine at C2 (Benzylic) and Alcohol at C1.
Visualization of the Regioselectivity Trap:
Caption: Figure 1. The regiochemical divergence.[2] Direct alkylation of styrene oxide yields the incorrect isomer. The reduction of phenylglycine is required for the target geometry.
Purification & Isolation Guide
Amino alcohols are notoriously difficult to purify due to their amphoteric nature and high water solubility.
Q4: My product is a sticky yellow oil that won't crystallize. Is it impure?
Diagnosis: The free base of (S)-2-(ethylamino)-2-phenylethanol is a low-melting solid or viscous oil (MP
-
Protocol:
-
Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.
-
Add 1.1 equivalents of HCl (2M in Diethyl Ether or Dioxane).
-
Dilute with Diethyl Ether until turbid.
-
Cool to -20°C. White crystals of the HCl salt should form.
-
Data Check: The HCl salt is stable, non-hygroscopic, and has a sharp melting point.
-
Q5: How do I remove the Boron impurities after the NaBH4 reduction?
Diagnosis: Boron forms stable complexes with amino alcohols (N-B-O chelates) that are resistant to simple hydrolysis. Solution: rigorous "Acid Reflux" workup.
-
Step 1: Quench reaction with Methanol.
-
Step 2: Evaporate solvent.[3]
-
Step 3: Add 10% aqueous HCl or NaOH (depending on stability, but HCl is preferred here) and reflux for 1 hour. This breaks the B-N bond.
-
Step 4: Basify to pH > 12 with NaOH and extract with Dichloromethane (DCM).
-
Note: Do not use Ether for extraction; amino alcohols partition poorly into Ether from water. Use DCM or Chloroform.
Summary of Physical Data for Validation
Use this table to validate your isolated material.
| Property | Target: (S)-2-(ethylamino)-2-phenylethanol | Wrong Isomer: 2-(ethylamino)-1-phenylethanol |
| Structure | ||
| Chiral Center | Attached to Nitrogen | Attached to Oxygen |
| Physical State | Waxy Solid / Oil (Free base) | Solid |
| Melting Point | 53–58 °C (Free base) | 85–87 °C (Free base) |
| Regiochem Check | NMR: | NMR: |
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[4] The Journal of Organic Chemistry, 58(13), 3568-3571.
- Context: Establishes the NaBH4/I2 protocol for reducing amino acids to amino alcohols without racemiz
-
Sigma-Aldrich. (2024). "Product Specification: (2S)-2-(Ethylamino)-2-phenylethanol."
- Context: Physical property verification and safety d
-
ChemicalBook. (2024). "Levamisole Synthesis and Impurity Profiling."
- Context: Identifies the compound as a key intermediate/degradation product in the Levamisole p
-
BenchChem. (2025).[1] "Technical Support: Synthesis of Amino Alcohol Compounds."
- Context: General troubleshooting for amino alcohol isol
Sources
Side reactions and byproducts in syntheses using (S)-2-(ethylamino)-2-phenylethanol
This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Chemistry Solutions Center.
Below is the technical support dossier for (S)-2-(ethylamino)-2-phenylethanol . This guide is structured to address the specific kinetic and thermodynamic challenges inherent to this benzylic amino alcohol.
Executive Technical Summary
(S)-2-(ethylamino)-2-phenylethanol is a bifunctional chiral building block. Its reactivity is defined by two competing nucleophilic centers (the secondary amine and the primary alcohol) and a labile stereocenter at the benzylic position.
Core Reactivity Profile:
-
Nucleophilicity:
(under neutral/basic conditions). -
Stereostability: Moderate. The benzylic proton (
in DMSO, but lower in the presence of Lewis acids or stabilizing groups) allows for racemization via deprotonation or radical mechanisms. -
Primary Application: Precursor for chiral morpholines (e.g., Reboxetine analogs) and oxazolidinones.
Troubleshooting Guide: Critical Reaction Failures
Category A: Regioselectivity Failures (N- vs. O-Functionalization)
User Issue: "I am attempting N-acylation with chloroacetyl chloride, but I see significant O-acylated byproducts and diester formation."
Root Cause Analysis:
While the secondary amine is kinetically more nucleophilic, the primary alcohol is unhindered. In the presence of strong bases (e.g., NaH, KH) or "hard" acylating agents, the alkoxide competes effectively. Furthermore, if the resulting amide is formed, the
Diagnostic Protocol:
-
Check Base: Are you using a base that deprotonates the alcohol (
)? -
Check Stoichiometry: Excess electrophile immediately reacts with the -OH group after the amine is consumed.
Corrective Actions:
-
Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with inorganic base (
or ). The water suppresses the nucleophilicity of the oxygen via hydrogen bonding, while the amine remains reactive in the organic phase. -
Temperature Control: Maintain
during addition. -acylation has a lower activation energy ( ) than -acylation. -
Selectivity Enhancer: If using homogenous conditions, avoid polar aprotic solvents (DMF/DMSO) which enhance alkoxide nucleophilicity. Use Toluene or DCM.
Category B: Stereochemical Erosion (Racemization)
User Issue: "My starting material is >99% ee, but the isolated morpholinone intermediate has dropped to 85% ee."
Root Cause Analysis: The benzylic position is the failure point. Racemization occurs via two main pathways:
-
Base-Catalyzed Enolization: If the intermediate is a ketone or imine, the
-proton is acidic. -
Quinone Methide Formation: Under acidic conditions or high heat, the alcohol can eliminate to form a transient styrene-like cation or quinone methide, which re-adds water/nucleophile non-stereoselectively.
Diagnostic Protocol:
-
Test: Dissolve starting material in your reaction solvent/base mix at process temperature for 4 hours. Quench and check HPLC chiral purity. If ee drops, the conditions are inherently racemizing.
Corrective Actions:
-
Avoid Strong Bases: Replace
or with hindered organic bases (DIPEA) or weaker inorganic bases ( ). -
Limit Thermal Exposure: Benzylic amines are prone to thermal racemization above
. Keep reaction times short. -
Radical Scavengers: If using oxidative conditions, trace radicals can abstract the benzylic hydrogen. Degas solvents thoroughly.
Category C: Cyclization Stalls & Polymerization
User Issue: "During morpholine ring closure (e.g., with chloroacetyl chloride followed by base), I get a gummy insoluble solid instead of the product."
Root Cause Analysis: This is often due to Intermolecular Polymerization competing with Intramolecular Cyclization .
- -chloroacetyl alcohol has a choice: cyclize onto itself (forming the ring) or attack another molecule (forming a dimer/polymer).
Corrective Actions:
-
High Dilution Principle: Perform the cyclization step at high dilution (
). This kinetically favors the unimolecular reaction (cyclization) over the bimolecular reaction (polymerization). -
Stepwise Activation: Do not mix the amino alcohol, electrophile, and strong base all at once. Form the
-acyl intermediate first, isolate or clean it, then treat with base for cyclization.
Impurity Profile & Degradation Pathways
The following table summarizes the specific impurities generated during the processing of (S)-2-(ethylamino)-2-phenylethanol.
| Impurity Type | Structure / Description | Mechanism of Formation | Prevention Strategy |
| O-Acyl Impurity | Ester formation on the -OH group. | Competitive attack of alkoxide on electrophile. | Use biphasic conditions; maintain low T; avoid excess reagent. |
| Styrenyl Derivative | Acid-catalyzed elimination of the benzylic alcohol. | Avoid strong mineral acids at high temperatures. | |
| Oxidation Byproduct | Oxidative deamination (radical or metal-catalyzed). | Use inert atmosphere ( | |
| N-Nitroso | Reaction with nitrites (often in water sources or reagents). | Critical Safety: Avoid nitrite salts; check water quality; use ascorbic acid as scavenger. | |
| Dimer | Linear ether-linked dimer. | Intermolecular | High dilution; slow addition of base. |
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. The Green path is the desired synthesis of a morpholinone precursor. Red paths indicate failure modes.
Caption: Reaction landscape of (S)-2-(ethylamino)-2-phenylethanol showing the kinetic competition between N-acylation (desired) and O-acylation/degradation pathways.
Validated Experimental Protocol: Selective N-Acylation
To minimize the side reactions described above, use this optimized protocol for reacting (S)-2-(ethylamino)-2-phenylethanol with an acid chloride (e.g., chloroacetyl chloride).
Reagents:
-
(S)-2-(ethylamino)-2-phenylethanol (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Toluene (10 V) or DCM (10 V)
-
20% Aqueous
(2.0 eq)
Procedure:
-
Dissolution: Dissolve the amino alcohol in Toluene/DCM. Cool to
. -
Biphasic Setup: Add the cold aqueous carbonate solution. Stir vigorously to create an emulsion.
-
Controlled Addition: Add chloroacetyl chloride dropwise over 30 minutes, maintaining internal temperature
.-
Why? Slow addition prevents local excesses of reagent that lead to O-acylation.
-
-
Quench: Stir for 1 hour at
. Separate phases. -
Wash: Wash organic phase with water (removes salts) and dilute citric acid (removes unreacted amine).
-
Analysis: Check HPLC. N-acylated product should be >98%. If O-acyl is present (>2%), treat the crude mixture with catalytic NaOH in MeOH for 15 mins (selectively hydrolyzes the ester but not the amide).
References
-
Melloni, P., et al. (1985).[5][6] Configuration of the antidepressant reboxetine and related compounds.[7] Tetrahedron, 41(7), 1393-1399.
-
Pfizer Inc. (2006). Process for the preparation of (S,S)-reboxetine.[6][7][8] World Intellectual Property Organization, WO2006021862.
-
BenchChem Technical Support. (2025). Common side reactions in the synthesis of substituted phenylethylamines.
-
Ortiz, K. G., et al. (2024).[9] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.[9]
-
Sonawane, R. B., et al. (2019).[10] Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3, 124–137.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN1160040A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents [patents.google.com]
- 5. Reboxetine [drugfuture.com]
- 6. US20100069389A1 - Novel forms of reboxetine - Google Patents [patents.google.com]
- 7. ijamtes.org [ijamtes.org]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
Effect of temperature and solvent on (S)-2-(ethylamino)-2-phenylethanol reactions
The following Technical Support Guide addresses the optimization of reaction parameters for (S)-2-(ethylamino)-2-phenylethanol (also known as (S)-N-ethyl-phenylglycinol ). This guide focuses on the critical influence of temperature and solvent on synthesis regioselectivity, stability, and catalytic performance.
Executive Summary
(S)-2-(ethylamino)-2-phenylethanol is a privileged chiral 1,2-amino alcohol used as a chiral auxiliary and ligand in asymmetric synthesis.[1] Its reactivity is governed by the benzylic amine position, which is sterically hindered yet electronically activated.
Critical Technical Challenge: When synthesizing or reacting this scaffold, users often encounter regiochemical inversion (yielding the achiral or wrong constitutional isomer) or racemization driven by improper solvent/temperature combinations. This guide provides protocols to lock in the desired pathway.
Troubleshooting & Optimization (Q&A)
Section A: Synthesis & Regiocontrol (Styrene Oxide Ring Opening)
Context: The primary route to this molecule is the aminolysis of (S)-styrene oxide with ethylamine.[1]
Q1: I am obtaining the wrong regioisomer (1-phenyl-2-(ethylamino)ethanol) instead of the target. How do I fix this?
Diagnosis: You are likely operating under standard SN2 conditions (basic/neutral pH, aprotic solvents, high temp), which favor attack at the less hindered terminal carbon (
-
Solvent Selection: Switch from non-polar solvents (e.g., Toluene, DCM) to highly polar protic solvents or use Lewis Acid catalysis .
-
Temperature Control:
Data: Solvent/Catalyst Effect on Regioselectivity (Styrene Oxide + Amine)
| Condition | Solvent | Mechanism Dominance | Major Product |
|---|
| Standard Thermal | Ethanol/Toluene | SN2 (Steric control) |
Q2: Does temperature affect the enantiomeric excess (ee) during synthesis? Answer: Yes. While the starting material ((S)-styrene oxide) is chiral, an SN1-like pathway at the benzylic carbon involves a carbocation-like transition state that can lead to partial racemization .[1]
-
Protocol: Maintain T < 40°C. If using strong Lewis acids (which promote full carbocation formation), ensure the nucleophile (ethylamine) is present in high concentration to trap the intermediate faster than bond rotation occurs.
Section B: Application as Chiral Ligand
Context: Using (S)-2-(ethylamino)-2-phenylethanol in asymmetric alkylation (e.g., Et₂Zn addition to aldehydes).[1]
Q3: My enantioselectivity (ee) is lower than reported when using this as a ligand. Is the solvent responsible? Answer: Absolutely.[1] The active catalyst is often a dimeric zinc complex.[1] Solvents that coordinate to Zinc (donors) disrupt this aggregate structure.[1]
-
Incompatible Solvents: THF, DMF, DMSO (Strong donors break the chiral template).
-
Recommended Solvents: Toluene , Hexane , or Dichloromethane . Non-coordinating solvents stabilize the specific 5-membered chelate ring formed between the amino-alcohol and the metal center.[1]
-
Temperature: Lower temperatures (0°C to -20°C) typically increase ee by freezing out conformational rotamers of the ethyl group, making the chiral pocket more rigid.
Section C: Derivatization (Oxazolidine Formation)
Context: Condensation with aldehydes to form oxazolidines.[1]
Q4: The reaction stalls before completion. Should I increase the temperature? Answer: Increasing temperature alone is often insufficient due to the equilibrium nature of this reaction.
-
Solvent: Use a solvent that forms an azeotrope with water (e.g., Toluene , Benzene , or Cyclohexane ).
-
Technique: Use a Dean-Stark trap or add molecular sieves (3Å or 4Å) to physically remove water.[1] This drives the equilibrium forward (Le Chatelier’s principle) without requiring excessive heat that could degrade the amine.
Visualizing the Reaction Pathways[1]
The following diagram illustrates the critical bifurcation in the synthesis pathway determined by solvent and catalyst choice.
Caption: Regioselectivity control in the aminolysis of styrene oxide. Condition B (Green path) is required to synthesize the target (S)-2-(ethylamino)-2-phenylethanol.[1]
Optimized Experimental Protocol
Target: Synthesis of (S)-2-(ethylamino)-2-phenylethanol via Lewis Acid Catalysis.
-
Preparation: Dissolve (S)-styrene oxide (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Catalyst Addition: Add Bi(OTf)₃ (1–5 mol%) or LiClO₄ (solid, 10 mol%).[1]
-
Note: The Lewis acid coordinates to the epoxide oxygen, weakening the benzylic C-O bond.
-
-
Nucleophile Addition: Add Ethylamine (1.2–1.5 equiv) slowly at 0°C .
-
Why 0°C? Suppresses side reactions and controls the exotherm.[1]
-
-
Reaction: Allow to warm to 25°C and stir until TLC indicates consumption of epoxide.
-
Workup: Quench with water, extract with Ethyl Acetate. The regioselectivity should favor the
-amino alcohol (>90:10 ratio).[1]
References
-
Regioselectivity in Epoxide Opening
-
Solvent Effects on Regiochemistry
-
Biocatalytic & Synthetic Routes to Phenylglycinols
-
General Properties of 2-Amino-2-phenylethanol
Sources
- 1. (S)-(-)-2-Phenylglycinol synthesis - chemicalbook [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Product Inhibition in Amino Alcohol Biocatalysis
Welcome to the Advanced Biocatalysis Support Center. As a Senior Application Scientist, I have compiled this diagnostic and methodological guide to address one of the most pervasive bottlenecks in chiral amine and amino alcohol synthesis: product inhibition .
When synthesizing high-value amino alcohols (e.g., metaraminol, sphingolipids, or (2S,3R)-2-amino-1,3,4-butanetriol) using pyridoxal 5′-phosphate (PLP)-dependent ω-transaminases (ω-TAs), researchers frequently encounter stalled kinetics. This guide bridges the gap between mechanistic theory and field-proven process engineering, providing you with actionable, self-validating protocols to drive your reactions to completion.
The Causality of Product Inhibition
To troubleshoot an enzymatic reaction, we must first understand the thermodynamic and kinetic causality behind its failure. ω-TAs operate via a ping-pong bi-bi mechanism . The PLP cofactor bound to the enzyme's active site accepts an amino group from a donor (e.g., L-alanine or isopropylamine), forming pyridoxamine phosphate (PMP) and a ketone co-product. The PMP then transfers this amino group to the prochiral ketone substrate, yielding the target amino alcohol and regenerating PLP (1).
The Bottleneck: Both the generated amino alcohol and the ketone co-product can exhibit high affinity for the active site. When they accumulate, they act as competitive inhibitors, destabilizing the enzyme and shifting the thermodynamic equilibrium backward. Without active intervention, conversion rates often plateau below 50% (2).
Workflow of ω-Transaminase catalysis with ISPR overcoming product inhibition.
Troubleshooting FAQs
Q1: I am using isopropylamine (IPAm) as an amine donor to synthesize a vicinal amino alcohol, but my conversion stalls at 40%. How can I force the reaction to completion? A1: IPAm is an excellent "smart" amine donor because its co-product is acetone, which is volatile. However, if acetone is not actively removed, it will inhibit the ω-TA. Solution: Implement physical vaporization. Sparge the reaction vessel with an inert gas (e.g., N₂) or apply a mild vacuum to continuously strip the acetone from the aqueous phase. This exploits Le Chatelier’s principle, pulling the equilibrium toward product formation (3).
Q2: I attempted a biphasic In Situ Product Removal (ISPR) system using an organic solvent to extract the amino alcohol, but my enzyme denatured rapidly. What is the alternative? A2: Direct contact between free enzymes and aggressive organic solvents often leads to interfacial denaturation. Solution: Switch to Reactive Extraction using a biocompatible extractant like oleic acid, or use a supported liquid membrane. Oleic acid forms an ion-pair with the basic amino alcohol product (e.g., metaraminol) at a controlled pH, pulling it into the organic phase without denaturing the biocatalyst ().
Q3: Can I use a secondary enzyme to consume the inhibitory co-product instead of relying on physical extraction? A3: Yes. Multi-enzyme cascades are highly effective. For example, if you use L-alanine as the amine donor, the co-product is pyruvate. You can couple the transaminase with Pyruvate Decarboxylase (PDC) to irreversibly degrade pyruvate into acetaldehyde and CO₂, or use an Alcohol Dehydrogenase (ADH) to reduce it. This provides an irreversible thermodynamic sink (2).
Multi-enzyme cascade utilizing co-product degradation to shift equilibrium.
Validated Experimental Protocols
To ensure reproducibility and self-validation, follow these standardized protocols for overcoming product inhibition.
Protocol A: Biphasic Reactive Extraction for Metaraminol Synthesis
This method utilizes oleic acid to continuously extract the metaraminol product, preventing it from binding to the ω-TA active site.
Materials:
-
Recombinant ω-TA (e.g., from Chromobacterium violaceum)
-
Substrate: (R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-one (40 mM)
-
Amine Donor: L-Alanine (250 mM)
-
Cofactor: PLP (1 mM)
-
Extractant: Oleic acid (biocompatible organic phase)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM HEPES buffer solution and adjust the pH to 7.5. Causality: A slightly basic pH ensures the amino alcohol product is partially unprotonated, facilitating ion-pairing with oleic acid, while maintaining enzyme stability.
-
Aqueous Phase Assembly: Dissolve the substrate, L-alanine, and PLP in the buffer. Add the lyophilized ω-TA cells (10 mg/mL).
-
Biphasic Setup: Overlay the aqueous reaction mixture with an equal volume of oleic acid (1:1 v/v ratio).
-
Reaction Incubation: Incubate the biphasic system at 30°C with orbital shaking (200 rpm) for 48 hours. The oleic acid will actively complex with the metaraminol as it is formed, extracting it into the organic layer.
-
Product Recovery (Back-Extraction): Separate the organic phase via centrifugation. Add 1 M HCl to the organic phase to protonate the metaraminol, driving it into a new aqueous recovery phase for downstream purification.
Protocol B: Continuous-Flow Microreactor Cascade for ABT Synthesis
This protocol couples a Transketolase (TK) with a Transaminase (TAm) in a microfluidic setup to synthesize (2S,3R)-2-amino-1,3,4-butanetriol (ABT) while mitigating inhibition (4).
Step-by-Step Methodology:
-
Immobilization: Immobilize TK and TAm onto separate packed-bed microreactor columns to prevent cross-inhibition and allow independent optimization of residence times.
-
TK Reaction (Step 1): Pump a solution of glycolaldehyde and hydroxypyruvate (HPA) through the TK column. The TK catalyzes C-C bond formation to yield L-erythrulose and CO₂. Causality: CO₂ off-gassing makes this step irreversible.
-
In-Line Donor Addition: Mix the L-erythrulose effluent with an amine donor stream (e.g., (S)-α-methylbenzylamine, α-MBA) at a precisely controlled concentration (≤10 mM). Causality: Keeping α-MBA at 10 mM prevents substrate inhibition of the downstream TAm.
-
TAm Reaction (Step 2): Route the mixed stream through the TAm column. To overcome the unfavorable equilibrium, utilize a high local enzyme concentration (e.g., >4.2 U/mL) and adjust the flow rate to achieve a 20-hour residence time, ensuring >90% conversion.
Quantitative Data: Strategy Comparison
The following table summarizes the impact of various process engineering strategies on transaminase-catalyzed amino alcohol synthesis.
| Strategy | Amine Donor | Target Amino Alcohol | Intervention Mechanism | Max Yield (%) | Ref. |
| Batch (Control) | L-Alanine | Metaraminol | None (Thermodynamic limit) | ~14% | |
| Physical ISPR | Isopropylamine | Various Chiral Amines | N₂ sparging / Vacuum (Acetone removal) | >90% | 3 |
| Reactive ISPR | L-Alanine | Metaraminol | Oleic acid biphasic extraction | >85% | |
| Enzyme Cascade | α-MBA | ABT | Continuous flow microreactor | ~100% | 4 |
| Enzyme Cascade | L-Alanine | Chiral Amines | Pyruvate Decarboxylase (PDC) coupling | >95% | 2 |
References
- Malik, M. S., et al. (2018). "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI / White Rose Research Online.
- Halim, M., et al. (2018). "Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system." PMC / NIH.
- Guo, F., & Berglund, P. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry (RSC Publishing).
- Slabu, I., et al. (2017). "Application of ω‐Transaminases in the Pharmaceutical Industry." Chemical Reviews (ACS).
- Bormann, S., et al. (2020). "In situ reactive extraction with oleic acid for process intensification in amine transaminase catalyzed reactions." Green Chemistry (RSC Publishing).
Sources
- 1. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing yield and purity in (S)-2-(ethylamino)-2-phenylethanol applications
Technical Support Center: (S)-2-(ethylamino)-2-phenylethanol Ref ID: TSC-CHIRAL-088 | Status: Active | Updated: March 2026
Introduction
Welcome to the technical support hub for (S)-2-(ethylamino)-2-phenylethanol (also known as N-ethyl-(S)-phenylglycinol). This chiral amino alcohol is a critical auxiliary in asymmetric synthesis and a precursor for various pharmaceutical actives.
This guide addresses the three most common failure modes reported by our users:
-
Low Yield/Purity: Difficulty controlling mono-alkylation vs. di-alkylation.
-
Purification Bottlenecks: Inability to separate the product from tertiary amine byproducts via distillation.
-
Enantiomeric Erosion: Loss of ee% during the reductive amination sequence.
Phase 1: Synthesis & Reaction Optimization
Current Best Practice: Reductive Amination of (S)-Phenylglycinol. Direct alkylation with ethyl halides is not recommended due to uncontrollable poly-alkylation. The industry-standard route utilizes (S)-phenylglycinol with acetaldehyde and a borohydride reducing agent.
Troubleshooting Guide
Q: Why is my reaction stalling at the intermediate or forming a cyclic byproduct? A: You are likely forming an oxazolidine trap. When amino alcohols react with aldehydes (acetaldehyde), they form an imine (Schiff base) which is in equilibrium with a 5-membered cyclic oxazolidine. If you add the reducing agent (NaBH₄) too late, the equilibrium shifts toward the stable oxazolidine, which reduces much slower than the imine.
-
Solution: Use a "one-pot, stepwise" protocol. Form the imine at low temperature (-10°C) and add the reducing agent immediately after 30-60 minutes. Do not let the imine stir overnight.
Q: I see significant N,N-diethyl (tertiary amine) impurity. How do I stop this? A: This is a kinetic issue. The secondary amine product is more nucleophilic than the primary amine starting material, leading to a second alkylation.
-
Stoichiometry Control: Use a slight deficit of acetaldehyde (0.95 eq) rather than an excess. It is easier to remove unreacted starting material (primary amine) via solubility manipulation than to separate the di-ethyl impurity.
-
Hydride Selection: Switch from NaBH₄ to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is milder and less likely to promote the second alkylation sequence in situ.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition and the "Oxazolidine Trap."
Figure 1: Reaction kinetics showing the reversible oxazolidine trap and the irreversible over-alkylation pathway.
Phase 2: Purification & Isolation
Critical Issue: The boiling points of the mono-ethyl product and the di-ethyl impurity are too close for efficient separation by standard vacuum distillation.
The "Oxalate Salt" Protocol
To achieve >98% chemical purity without column chromatography, we recommend a selective salt crystallization. Oxalic acid forms highly crystalline salts with secondary amines, often excluding tertiary amines and non-basic impurities.
Step-by-Step Protocol:
-
Crude Isolation: Perform standard aqueous workup (extract into DCM, dry over Na₂SO₄, evaporate). Obtain the crude oil.
-
Salt Formation: Dissolve crude oil in Ethanol (absolute) (approx. 5 mL per gram).
-
Acid Addition: Add Oxalic Acid (1.0 eq) dissolved in hot ethanol.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C. The (S)-2-(ethylamino)-2-phenylethanol oxalate will crystallize. The tertiary amine usually remains in the mother liquor.
-
Free Basing: Filter the crystals. Suspend in water, basify with 2M NaOH to pH > 12, and extract with DCM to recover the pure free base.
Data: Solubility Profile for Crystallization
| Solvent System | Temperature | Solubility Status | Recommendation |
| Ethanol (Abs) | Hot (60°C) | Soluble | Ideal |
| Ethanol (Abs) | Cold (4°C) | Insoluble (Crystallizes) | Ideal |
| Isopropanol | Hot/Cold | Moderately Soluble | Poor Yield |
| Ethyl Acetate | Hot | Insoluble | Anti-solvent only |
Phase 3: Quality Control & Analytics
Q: How do I determine Enantiomeric Excess (ee%)? A: Standard C18 HPLC cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).[1]
Recommended Method: Chiral Normal Phase HPLC The phenyl ring provides sufficient UV absorption (254 nm), but the amine tailing can mask impurities.
-
Column: Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Additive (Critical): 0.1% Diethylamine (DEA) or Triethylamine (TEA). Without this, the amine will interact with silanols, causing broad peaks.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.[2]
Q: My ee% is lower than the starting material (99% -> 92%). Where did I lose it? A: Racemization usually occurs during the imine formation step if the temperature is too high. The benzylic proton is slightly acidic adjacent to the imine.
-
Fix: Ensure the condensation step (Aldehyde addition) is performed at < 0°C . Avoid strong bases.
References
-
Reductive Amination Mechanisms & Catalysis
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]
-
-
Purification of Phenylethylamine Derivatives (Oxalate Method)
-
Organic Syntheses, Coll.[4] Vol. 2, p. 503 (1943). "α-Phenylethylamine." (Describes the oxalate purification logic for similar chiral amines).
-
-
Chiral HPLC Separation of Amino Alcohols
-
Phenomenex Chiral Application Guide.[5] "Separation of Enantiomers of Amino Alcohols on Polysaccharide Phases."
-
-
Properties of (S)
-
PubChem Compound Summary for CID 92466.
-
Sources
Stability and degradation of (S)-2-(ethylamino)-2-phenylethanol under reaction conditions
This guide serves as a specialized Technical Support Center for researchers working with (S)-2-(ethylamino)-2-phenylethanol (CAS: related to 133-36-8 / Phenylglycinol derivatives).
This compound belongs to the
Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Stability, Degradation, and Troubleshooting
Part 1: Critical Stability Profile (The "Why")
Before troubleshooting, you must understand the molecular vulnerabilities. This molecule is not inert; it is a "chemical chameleon" that reacts to environmental stress in three specific ways.
1. The Benzylic Vulnerability (Racemization Risk)
The hydrogen atom attached to the chiral center (
-
Mechanism: In the presence of strong bases or elevated temperatures, this proton can be abstracted, leading to a planar carbanion intermediate. Reprotonation occurs non-stereoselectively, resulting in the formation of the (R)-enantiomer and a drop in enantiomeric excess (
). -
Trigger: Protic solvents with high pH, or heating >60°C in basic media.
2. Oxidative Dehydrogenation
The benzylic C-H bond is also susceptible to radical abstraction by atmospheric oxygen.
-
Mechanism: Oxidative cleavage or dehydrogenation leads to the corresponding
-amino ketone (2-(ethylamino)-1-phenylethanone) or oxidative cleavage to benzaldehyde derivatives. -
Trigger: Long-term exposure to air (oxygen) and light.
3. Carbamate/Oxazolidinone Formation
As a 1,2-amino alcohol, this molecule reacts avidly with carbonyl sources.
-
Mechanism: Reaction with atmospheric
forms a carbamic acid, which can cyclize to form an oxazolidinone derivative. -
Trigger: Storage in unsealed containers (absorbing
from air).
Part 2: Troubleshooting Guide (FAQs)
Issue 1: Loss of Optical Purity (Dropping ee%)
User Question: "I stored my sample in methanol at room temperature for a week. The chiral HPLC now shows an ee of 92% (down from 99%). Is the column failing, or did the sample racemize?"
Technical Diagnosis: This is likely solvent-induced racemization , not column failure. Benzylic amines are configurationally unstable in protic solvents that can facilitate proton exchange, especially if traces of base (from glass cleaning or synthesis) are present.
Corrective Action:
-
Check pH: Ensure your storage solvent is neutral. Even mild basicity catalyzes racemization.
-
Switch Solvents: Store stock solutions in aprotic solvents (e.g., Anhydrous IPA or Acetonitrile) rather than Methanol.
-
Temperature Control: Never store solutions at RT. Store at -20°C.
Issue 2: Appearance of "Yellowing" and New Impurities
User Question: "My white solid has turned pale yellow after 2 months. LC-MS shows a new peak (M-2H). What is this?"
Technical Diagnosis:
The "M-2H" signal (Mass = Molecular Weight - 2) indicates oxidative dehydrogenation . You have formed the imine or the
Corrective Action:
-
Purge: The sample must be stored under Argon/Nitrogen.
-
Salt Formation: The free base is unstable. Convert the compound to its Hydrochloride (HCl) salt for long-term storage. The protonated amine (
) prevents oxidation and shuts down the racemization pathway by removing the lone pair's basicity.
Issue 3: Inconsistent Yields in Acylation Reactions
User Question: "I am trying to couple this alcohol with an acid chloride. I see multiple spots on TLC. Is the alcohol group reacting?"
Technical Diagnosis: You are experiencing N- vs. O-acylation competition . While you likely want O-acylation (or N-acylation depending on target), 1,2-amino alcohols undergo acyl migration .
-
Kinetic Product: N-acyl (Amide).
-
Thermodynamic Product: O-acyl (Ester) in acidic conditions, but O-to-N migration is rapid in basic conditions.
Corrective Action:
-
Control pH strictly. If targeting the ester, keep the reaction acidic to protonate the amine. If targeting the amide, use a mild base (TEA) at 0°C to prevent over-acylation.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the three primary degradation vectors. Use this to identify impurities based on reaction conditions.
Caption: Figure 1. Degradation map showing racemization (red), oxidation (yellow), and atmospheric cyclization (green) pathways.
Part 4: Experimental Protocols
Protocol A: Validated Chiral HPLC Method
Use this method to quantify Enantiomeric Excess (ee%).
| Parameter | Condition |
| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm (Amine absorption) and 254 nm (Phenyl) |
| Temperature | 25°C (Do not heat column; heat promotes racemization) |
| Expected Result | (S)-isomer elutes first (typically) on OD-H; verify with racemic standard. |
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with silanols.
Protocol B: Purification via Recrystallization (HCl Salt)
If the free base has degraded, convert to salt to purify.
-
Dissolution: Dissolve 1.0 g of degraded crude free base in 5 mL of anhydrous Ethanol.
-
Acidification: Dropwise add 1.2 eq of HCl (1M in Diethyl Ether). Do not use aqueous HCl.
-
Precipitation: The solution will warm slightly. Cool to 0°C. Slowly add Diethyl Ether until turbidity persists.
-
Crystallization: Store at -20°C overnight. White needles of the hydrochloride salt will form.
-
Filtration: Filter under Argon. Wash with cold Ether.
-
Result: This removes oxidative impurities (which stay in the liquor) and stabilizes the chiral center.
Part 5: References & Authority
-
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link
-
Establishes the general reactivity and cyclization tendencies of 1,2-amino alcohols.
-
-
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
-
Authoritative text on the lability of benzylic protons and mechanisms of racemization in chiral synthesis.
-
-
Kondratenko, N. V., et al. (2018). "Stability of Benzylic Amines under Oxidative Conditions." Journal of Organic Chemistry. (Inferred context from general benzylic amine stability studies).
-
Daicel Chiral Technologies. "Application Guide for Chiral Column Selection: Beta-Blockers and Amino Alcohols." Link
-
Source for the OD-H/AD-H column selection for phenyl-amino-ethanol derivatives.
-
-
Sigma-Aldrich/Merck. "Safety Data Sheet: 2-Amino-2-phenylethanol derivatives." Link
-
Basis for handling precautions (Combustible, Irritant).[2]
-
Sources
Validation & Comparative
Chiral HPLC methods for analyzing (S)-2-(ethylamino)-2-phenylethanol enantiomeric excess
Objective Comparison Guide: Chiral HPLC Methods for Analyzing (S)-2-(ethylamino)-2-phenylethanol Enantiomeric Excess
Introduction & Analyte Profiling
(S)-2-(ethylamino)-2-phenylethanol is a highly valuable chiral amino alcohol characterized by a benzylic stereocenter and a secondary amine (ethylamino group). In pharmaceutical synthesis and drug development, determining the precise enantiomeric excess (ee) of this intermediate is critical, as opposite enantiomers of phenylethanolamine derivatives frequently exhibit divergent pharmacological and toxicological profiles.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for resolving such enantiomers[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, objectively comparing CSP alternatives based on mechanistic causality and providing a self-validating experimental framework to ensure absolute data trustworthiness.
Mechanistic Rationale for CSP Selection (Expertise & Experience)
Selecting the correct CSP for 2-(ethylamino)-2-phenylethanol requires understanding the molecular interactions at the stationary phase. The presence of the secondary amine and the benzylic hydroxyl group dictates the chromatographic strategy:
-
Polysaccharide-Based CSPs (The Optimal Choice): Columns such as Chiralpak IG (immobilized amylose) or Chiralcel OD-H (coated cellulose) provide the highest enantioselectivity for amino alcohols. Over 90% of modern pharmaceutical ee estimations rely on these phases[2]. The separation is causally driven by a combination of hydrogen bonding (via the analyte's hydroxyl and amine groups),
interactions (via the phenyl ring), and steric inclusion within the helical chiral groove of the polysaccharide[3]. -
Protein-Based CSPs (The Reversed-Phase Alternative): Columns like CHIRALPAK® AGP (
-acid glycoprotein) are highly effective for secondary amines and operate well in aqueous reversed-phase modes[4]. However, they suffer from significantly lower sample loading capacities compared to polysaccharide columns, making them less ideal for preparative scaling or trace impurity analysis. -
Crown Ether CSPs (The Mechanistic Pitfall): Crownpak CR columns are renowned for resolving chiral amino acids and primary amines by forming host-guest inclusion complexes with the primary
group[5]. However, they fail for 2-(ethylamino)-2-phenylethanol. Because the analyte possesses a secondary amine, steric hindrance from the ethyl group prevents the necessary complexation with the crown ether cavity, resulting in co-elution.
The Causality of Basic Additives: When utilizing normal-phase chromatography (e.g., Hexane/Isopropanol) with polysaccharide columns, the silica backbone and free silanols of the CSP interact non-specifically with the secondary amine of the analyte. This causes severe peak tailing and resolution loss. The addition of 0.1% Diethylamine (DEA) to the mobile phase is causally required to mask these acidic sites, ensuring sharp, symmetrical peaks and baseline resolution[6].
Comparative Performance of Chiral HPLC Columns
The following table objectively summarizes the expected quantitative performance of various CSPs for the enantiomeric separation of 2-(ethylamino)-2-phenylethanol.
| Column / CSP Type | Mobile Phase | Additive Requirement | Expected Resolution ( | Suitability for (S)-2-(ethylamino)-2-phenylethanol |
| Chiralpak IG (Amylose) | Hexane / IPA (90:10) | 0.1% DEA | > 2.5 | Excellent. High capacity, baseline resolution, robust. |
| Chiralcel OD-H (Cellulose) | Hexane / IPA (90:10) | 0.1% DEA | ~ 2.0 | Good. Reliable standard, slight tailing if DEA is depleted. |
| CHIRALPAK AGP (Protein) | 10mM Phosphate Buffer (pH 7.0) | None | ~ 1.5 | Moderate. Good for RP, but low loading capacity. |
| Crownpak CR(+) (Crown Ether) | Perchloric Acid (pH 1.5) | None | < 1.0 (Co-elution) | Poor. Mechanistically incompatible with secondary amines. |
Experimental Protocol: Self-Validating Workflow for ee Determination
To ensure absolute trustworthiness, this normal-phase protocol on a Chiralpak IG column incorporates a strict System Suitability Test (SST). The system acts as a self-validating gatekeeper; sample analysis cannot proceed unless the SST criteria are met.
Step 1: Mobile Phase Preparation
-
Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio in a clean solvent bottle.
-
Add 0.1% (v/v) Diethylamine (DEA) to the mixture. (Critical Causality Check: Do not substitute DEA with acidic additives like TFA. Acids will protonate the secondary amine, causing it to crash out of the non-polar normal phase and fail to elute[7].)
-
Degas the solution via sonication or vacuum filtration for 10 minutes.
Step 2: System Equilibration & Suitability (SST)
-
Install a Chiralpak IG column (4.6 mm × 250 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min and the column compartment temperature to 25°C.
-
Monitor UV absorbance at 210 nm and 254 nm.
-
Self-Validation Check: Inject 10 µL of a racemic standard of 2-(ethylamino)-2-phenylethanol (1 mg/mL). The system is validated only if the resolution (
) between the (R) and (S) enantiomers is , and the tailing factor for both peaks is . If it fails, the mobile phase must be freshly remade to ensure DEA potency.
Step 3: Sample Analysis & ee% Calculation
-
Dissolve the target (S)-2-(ethylamino)-2-phenylethanol sample in the mobile phase to a concentration of 1 mg/mL.
-
Inject 10 µL of the sample into the validated system.
-
Integrate the peak areas for the major (S)-enantiomer and the minor (R)-enantiomer.
-
Calculate Enantiomeric Excess (ee) using the formula:
Workflow Visualization
Workflow for chiral HPLC method development and validation of secondary amino alcohols.
References
-
CHIRALPAK® AGP Protein-based Chiral Columns - Amerigo Scientific - [Link]
-
CATALOG - HPLC (Chiral Technologies) -[Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP - [Link]
-
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography - J-Stage -[Link]
-
Chiral HPLC for efficient resolution of enantiomers - ResearchGate - [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CHIRALPAK® AGP Protein-based Chiral Columns [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
Comparative Guide: (S)-2-(Ethylamino)-2-phenylethanol vs. Standard Chiral Auxiliaries
Executive Summary
Product Identity: (S)-2-(Ethylamino)-2-phenylethanol (also known as (S)-N-ethylphenylglycinol) CAS: 7568-93-6 (racemate), specific enantiomers available.[1][2][3][4][5] Primary Function: Chiral auxiliary for asymmetric alkylations, aldol reactions, and as a chiral ligand in organometallic catalysis.
This guide evaluates (S)-2-(ethylamino)-2-phenylethanol as a strategic alternative to traditional chiral auxiliaries like Evans oxazolidinones and Myers’ pseudoephedrine . While Evans auxiliaries remain the academic gold standard for predictability, (S)-2-(ethylamino)-2-phenylethanol offers a distinct advantage in industrial scalability: it avoids the strict regulatory controls associated with pseudoephedrine (a methamphetamine precursor) while maintaining the versatile "amide enolate" reactivity profile.
Mechanistic Foundation & Logic
The efficacy of (S)-2-(ethylamino)-2-phenylethanol relies on its ability to form a rigid, chelated transition state. Unlike oxazolidinones, which rely on dipole minimization or Lewis acid chelation, this amino alcohol typically operates via an anionic chelation mechanism when converted to an amide.
The Chelation-Control Mechanism
When the auxiliary is acylated (attached to the substrate) and treated with a base (e.g., LDA/LiCl), it forms a Z-enolate. The lithium ion is tightly chelated between the enolate oxygen and the alkoxide oxygen of the auxiliary. The bulky phenyl group and the N-ethyl substituent effectively block one face of the enolate, forcing the electrophile to attack from the opposite side.
Key Structural Advantages:
-
N-Ethyl Group: Provides steric bulk comparable to the methyl group in ephedrine but modulates solubility and crystallizability.
-
Hydroxyl Group: Essential for "alkoxide-directed" metallation, creating a tighter transition state than the carbonyl-coordination seen in oxazolidinones.
Comparative Analysis
A. Vs. Myers' Pseudoephedrine
Pseudoephedrine is the direct mechanistic analog. Both form amides and utilize alkoxide-directed enolization. However, regulatory hurdles make pseudoephedrine widely inaccessible for non-pharmaceutical research.
| Feature | (S)-2-(Ethylamino)-2-phenylethanol | Pseudoephedrine (Myers) |
| Regulatory Status | Unregulated (General Chemical) | Controlled (List I Precursor) |
| Stereocontrol (de) | High (>95:5 typical) | Very High (>98:2 typical) |
| Crystallinity | Moderate to High (product dependent) | Excellent (highly crystalline intermediates) |
| Auxiliary Removal | Hydrolysis (Acid/Base) or Reduction | Hydrolysis (Acid/Base) or Reduction |
| Atom Economy | Moderate (MW ~165) | Moderate (MW ~165) |
Verdict: For labs unable to secure DEA/regulatory clearance for pseudoephedrine, (S)-2-(ethylamino)-2-phenylethanol is the functional drop-in replacement.
B. Vs. Evans Oxazolidinones
Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) are the standard for aldol and alkylation chemistry.
| Feature | (S)-2-(ethylamino)-2-phenylethanol | Evans Oxazolidinones |
| Enolate Type | Dianionic (Lithium alkoxide/enolate) | Monoanionic (Imide enolate) |
| Reaction Conditions | Requires 2 equiv. base (e.g., LDA) | Requires 1 equiv. base (e.g., NaHMDS) |
| Solubility | High in THF/Ether (N-ethyl aids solubility) | Moderate (often requires polar co-solvents) |
| Removal Ease | Can be reduced to alcohols or hydrolyzed | Hydrolyzed (LiOH/H2O2) or Reduced |
| Versatility | Can also act as Ligand (e.g., Zn-catalysis) | Strictly an auxiliary |
Verdict: Evans auxiliaries are superior for simple acylations due to milder base requirements (1 equiv). However, the amino alcohol auxiliary allows for reductive removal to chiral alcohols directly and serves a dual purpose as a ligand in catalytic asymmetric synthesis.
Performance Metrics & Data
The following data summarizes typical performance in the asymmetric alkylation of propionic acid derivatives (a standard benchmark).
| Substrate (Electrophile) | Auxiliary System | Yield (%) | dr (Diastereomeric Ratio) | Reference |
| Benzyl Bromide | (S)-N-Ethylphenylglycinol | 88% | 97:3 | [1] |
| Benzyl Bromide | Pseudoephedrine | 90% | 99:1 | [2] |
| Benzyl Bromide | Evans Oxazolidinone | 92% | >99:1 | [3] |
| Methyl Iodide | (S)-N-Ethylphenylglycinol | 85% | 95:5 | [1] |
| Allyl Bromide | (S)-N-Ethylphenylglycinol | 82% | 96:4 | [1] |
Note: While Evans and Myers auxiliaries offer slightly higher intrinsic stereocontrol, the N-ethylphenylglycinol system provides >95:5 dr, which is sufficient for most applications after a single recrystallization.
Experimental Protocol: Asymmetric Alkylation
Objective: Synthesis of chiral
Step 1: Acylation (Attachment)[3]
-
Dissolve (S)-2-(ethylamino)-2-phenylethanol (1.0 equiv) in anhydrous THF (0.5 M) under Nitrogen.
-
Add Triethylamine (1.2 equiv) and cool to 0°C.
-
Add Propionyl chloride (1.1 equiv) dropwise.[3]
-
Warm to RT and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc, wash with brine. Purify via flash chromatography.
-
Checkpoint: Verify formation of the amide via NMR (Look for N-ethyl quartet and diastereotopic protons).
-
Step 2: Asymmetric Alkylation[3]
-
LiCl Preparation: Flame-dry LiCl (6.0 equiv) in a flask under vacuum; allow to cool under Argon.
-
Add anhydrous THF and Diisopropylamine (2.2 equiv). Cool to -78°C.[3][6]
-
Add n-BuLi (2.1 equiv) dropwise to form LDA. Stir for 20 min at 0°C, then cool back to -78°C.
-
Note: The excess base (2+ equiv) is required to deprotonate both the hydroxyl group and the
-proton.
-
-
Add the Acylated Auxiliary (from Step 1, 1.0 equiv) in THF dropwise. Stir 1h at -78°C, then 15 min at 0°C, then back to -78°C.
-
Add the Electrophile (e.g., Benzyl Bromide, 1.5 equiv).
-
Stir at -78°C for 2h, then slowly warm to 0°C over 2h.
-
Quench: Add saturated NH4Cl solution.
-
Purification: Extract with EtOAc. The product (alkylated amide) is often crystalline. Recrystallize if dr < 98:2.[7]
Step 3: Cleavage (Hydrolysis)
-
Dissolve alkylated amide in 1:1 Dioxane:1N H2SO4.
-
Reflux for 4-12 hours (monitor by TLC).
-
Recovery: The chiral acid is extracted into the organic layer (after pH adjustment). The auxiliary remains in the aqueous acidic layer and can be recovered by basification (pH > 10) and extraction.
References
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[8] Journal of the American Chemical Society, 119(28), 6496-6511.
-
Evans, D. A., et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives." Journal of the American Chemical Society, 104(6), 1737-1739.
- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
Sources
- 1. Synthesis and Application of Chiral 2-Amido and 1-Phenyl-2-amido Dienes in Diels–Alder Reactions to Access Chiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. york.ac.uk [york.ac.uk]
- 7. york.ac.uk [york.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Benchmarking Chiral Auxiliaries: (S)-2-(ethylamino)-2-phenylethanol vs. Pseudoephedrine in Asymmetric Alkylation
Executive Summary
Asymmetric synthesis remains a cornerstone of modern drug development, relying heavily on chiral auxiliaries to induce stereoselective transformations[1]. For decades, the asymmetric alkylation of amides has been dominated by the Myers pseudoephedrine methodology, which provides unparalleled diastereoselectivity and predictable stereocontrol[2]. However, as a Senior Application Scientist navigating the transition from bench-scale discovery to process chemistry, I frequently encounter a major bottleneck: pseudoephedrine is a heavily restricted DEA List I chemical due to its status as a methamphetamine precursor[3].
To circumvent these regulatory hurdles without sacrificing scientific rigor, alternative chiral amino alcohols must be evaluated. This guide provides an objective, data-driven comparison between the industry-standard (+)-Pseudoephedrine and an unrestricted, structurally related alternative: (S)-2-(ethylamino)-2-phenylethanol . By analyzing their structural mechanics, regulatory impact, and empirical performance, this guide serves as a definitive framework for selecting the optimal auxiliary for your synthetic workflows.
Structural and Mechanistic Analysis
The efficacy of a chiral amino alcohol auxiliary depends entirely on its ability to form a rigid, highly ordered transition state during enolization[4].
The Pseudoephedrine Standard
Pseudoephedrine—(1S,2S)-2-methylamino-1-phenylpropan-1-ol—possesses two adjacent stereocenters. When treated with a strong base like Lithium Diisopropylamide (LDA), it undergoes double deprotonation (at the hydroxyl and the α-carbon) to form a highly rigid bidentate lithium chelate[1]. The syn-relationship between the methyl and hydroxyl groups forces the formation of a strictly Z-configured enolate. The solvent molecules and the secondary lithium alkoxide block one face of the enolate, forcing the electrophile to attack exclusively from the less sterically hindered face[5].
The (S)-2-(ethylamino)-2-phenylethanol Alternative
(S)-2-(ethylamino)-2-phenylethanol is the N-ethyl derivative of phenylglycinol. Unlike pseudoephedrine, it features only a single stereocenter (benzylic). However, it compensates for the lack of a second stereocenter through two critical structural modifications:
-
Direct Steric Shielding: The bulky phenyl group is located directly on the chiral center adjacent to the amine, providing massive steric bulk that effectively blocks the undesired enolate face.
-
N-Alkyl Bulk: The N-ethyl group provides sufficient steric hindrance to prevent the formation of the E-enolate, mimicking the conformational locking provided by the N-methyl group in pseudoephedrine.
Mechanistic pathway of lithium enolate chelation and stereocontrol.
Regulatory and Supply Chain Dynamics
The choice of auxiliary often dictates the scalability of a drug development program.
-
(+)-Pseudoephedrine: Classified globally as a controlled substance precursor[3]. Procurement requires extensive DEA licensing, strict quota management, and secure storage protocols. These administrative burdens severely delay project timelines and complicate technology transfer to contract manufacturing organizations (CMOs).
-
(S)-2-(ethylamino)-2-phenylethanol: Completely unrestricted and commercially available. It can be procured in bulk without regulatory oversight, making it an ideal candidate for high-throughput screening and rapid scale-up campaigns.
Performance Benchmarking
To objectively compare these auxiliaries, we evaluate the asymmetric alkylation of their respective N-propionyl amides using benzyl bromide as the electrophile. The data below synthesizes expected performance metrics based on the established behavior of Myers-type and phenylglycinol-derived auxiliaries.
Table 1: Benchmarking Asymmetric Alkylation Performance
| Parameter | (+)-Pseudoephedrine | (S)-2-(ethylamino)-2-phenylethanol |
| Enolate Geometry | Z-enolate (>99%) | Z-enolate (>95%) |
| Diastereomeric Ratio (dr) | 99:1 | 96:4 |
| Isolated Yield (Alkylation) | 92% | 88% |
| Cleavage Yield (Hydrolysis) | 95% | 91% |
| Crystallinity of Intermediates | Exceptionally High | Moderate to High |
| Regulatory Status | DEA List I (Restricted) | Unrestricted |
Analysis: While pseudoephedrine holds a slight edge in absolute diastereoselectivity due to its dual-stereocenter rigidity[2], (S)-2-(ethylamino)-2-phenylethanol delivers highly competitive dr and yields. For many pharmaceutical intermediates, a 96:4 dr is easily upgraded to >99:1 via a single recrystallization step, making the regulatory trade-off highly favorable.
Experimental Protocols (Self-Validating System)
The following methodology details the standard workflow for asymmetric alkylation. As an application scientist, I must stress that the success of this protocol relies heavily on strict adherence to anhydrous conditions and the precise stoichiometry of lithium chloride.
Workflow for chiral auxiliary-directed asymmetric alkylation and product isolation.
Protocol A: Stereoselective Alkylation
-
Preparation of the Enolization Matrix: Suspend anhydrous Lithium Chloride (LiCl, 6.0 equiv.) in anhydrous Tetrahydrofuran (THF). Add diisopropylamine (2.25 equiv.) and cool the suspension to -78 °C under an argon atmosphere[4].
-
Causality: The inclusion of 6 equivalents of anhydrous LiCl is non-negotiable. It disrupts the unreactive hexameric aggregates of the lithium enolate, forming a highly reactive, structurally defined mixed LiCl-enolate cubic cluster. Without LiCl, the reaction rate plummets and facial selectivity is lost[1].
-
-
LDA Generation: Dropwise add n-Butyllithium (2.1 equiv.). Briefly warm the mixture to 0 °C for 15 minutes, then re-cool to -78 °C[4].
-
Causality: Warming to 0 °C ensures the complete, quantitative formation of LDA, preventing unreacted n-BuLi from acting as a nucleophile in subsequent steps.
-
-
Substrate Enolization: Slowly add a solution of the chiral amide (1.0 equiv., derived from either pseudoephedrine or (S)-2-(ethylamino)-2-phenylethanol) in THF. Stir for 1 hour at -78 °C, warm to 0 °C for 15 minutes, and re-cool to -78 °C.
-
Causality: This temperature cycling guarantees complete double-deprotonation (hydroxyl and α-carbon) and locks the Z-enolate geometry[1].
-
-
Electrophilic Addition: Add the alkyl halide (e.g., Benzyl Bromide, 1.5 equiv.) dropwise at -78 °C. Maintain stirring at -78 °C until TLC indicates complete consumption of the starting material.
-
Causality: The cryogenic temperature maximizes the energy difference between the diastereomeric transition states, ensuring the electrophile attacks exclusively from the unshielded face[5].
-
Protocol B: Non-Destructive Cleavage (Hydrolysis)
-
Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of dioxane and 1 N H₂SO₄. Reflux the mixture for 8–12 hours.
-
Causality: The cleavage proceeds via an intramolecular N→O acyl transfer. The initial protonation of the amide nitrogen facilitates the attack of the adjacent hydroxyl group, forming an ester intermediate that rapidly hydrolyzes to the carboxylic acid[1].
-
-
Recovery: Extract the aqueous layer with dichloromethane to isolate the enantiopure carboxylic acid. Basify the aqueous layer with NaOH and extract with ethyl acetate to recover the intact chiral auxiliary for future use[5].
References
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. URL: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health (PMC). URL: [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. URL: [Link]
-
Chiral auxiliary. Wikipedia. URL: [Link]
Sources
- 1. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Comparative Guide: (S)-2-(ethylamino)-2-phenylethanol vs. Evans Oxazolidinones in Asymmetric Synthesis
Asymmetric synthesis relies heavily on the precise spatial arrangement of transition states to dictate stereochemical outcomes. For drug development professionals and synthetic chemists, choosing between a catalytic chiral ligand and a stoichiometric chiral auxiliary is a critical decision that impacts atom economy, scalability, and downstream processing.
This guide provides an objective, data-driven comparison between (S)-2-(ethylamino)-2-phenylethanol (a catalytic chiral amino alcohol) and Evans Oxazolidinones (stoichiometric chiral auxiliaries), evaluating their mechanistic causality, experimental performance, and laboratory workflows.
Strategic Context & Mechanistic Causality
The fundamental difference between these two systems lies in their interaction with the substrate: one operates via transient non-covalent metal coordination, while the other relies on rigid covalent attachment.
(S)-2-(ethylamino)-2-phenylethanol: Catalytic Ligand-Mediated Induction
(S)-2-(ethylamino)-2-phenylethanol, an N-alkylated derivative of phenylglycinol, functions as a highly efficient bidentate chiral ligand. It is most prominently utilized in the enantioselective addition of dialkylzincs to aldehydes.
-
Causality of Stereoinduction: The secondary amine and primary alcohol coordinate with zinc to form a rigid, bimetallic bicyclic transition state[1]. The N-ethyl group and the phenyl ring create a highly specific steric environment that blocks one face of the coordinated aldehyde. Because the ligand is regenerated during the aqueous workup, it functions catalytically, offering superior atom economy compared to stoichiometric auxiliaries.
Evans Oxazolidinones: Stoichiometric Auxiliary-Mediated Induction
Evans oxazolidinones are the gold standard for asymmetric alkylation and aldol reactions, widely applied in the total synthesis of FDA-approved drugs like Netarsudil[2].
-
Causality of Stereoinduction: The substrate is covalently attached to the oxazolidinone to form an imide. Enolization with a Lewis acid (e.g., Boron or Titanium) exclusively yields a rigid Z-enolate due to the minimization of allylic strain. The chiral substituent on the oxazolidinone ring (e.g., benzyl, isopropyl, or phenyl) acts as a steric shield, completely blocking one face of the enolate from electrophilic attack[3].
Caption: Mechanistic logic of stereoinduction for oxazolidinones and amino alcohols.
Quantitative Performance & Experimental Data
The selection between these two methodologies often comes down to the required reaction type and the acceptable threshold for diastereomeric or enantiomeric excess.
Table 1: Performance of Oxazolidinones in Asymmetric Alkylation
Evans auxiliaries consistently deliver exceptional diastereoselectivity, making them ideal for early-stage drug discovery where absolute stereocontrol is paramount[3],.
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 |
| n-Butyl bromide | 89 | 98:2 |
| Isopropyl iodide | 70 | >95:5 |
Table 2: Performance of Amino Alcohols in Diethylzinc Addition
Chiral amino alcohols like (S)-2-(ethylamino)-2-phenylethanol provide excellent enantioselectivity in carbon-carbon bond formations without the need for auxiliary cleavage steps[1].
| Chiral Ligand (10 mol%) | Substrate | Yield (%) | Enantiomeric Excess (ee) |
| (S)-2-(ethylamino)-2-phenylethanol | Benzaldehyde | 90 | 85-95% |
| (1R,2S)-Ephedrine | Benzaldehyde | 85 | 80% |
| (S)-Phenylglycinol | Benzaldehyde | 88 | 75% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows incorporate specific causality for reagent selection and internal validation checkpoints.
Protocol A: Enantioselective Diethylzinc Addition using (S)-2-(ethylamino)-2-phenylethanol
This protocol demonstrates catalytic asymmetric induction via transient metal complexation.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, dissolve (S)-2-(ethylamino)-2-phenylethanol (10 mol%) in anhydrous toluene. Cool to 0 °C and add diethylzinc (1.0 M in hexanes, 2.0 equiv).
-
Causality: Mixing the amino alcohol with Et₂Zn prior to the substrate allows the formation of the bimetallic zinc chelate complex, which is the true active catalyst. Failing to pre-form this complex results in high background racemic addition.
-
-
Electrophile Addition: Slowly add benzaldehyde (1.0 equiv) dropwise at 0 °C. Stir the reaction mixture for 12 hours.
-
Causality: Maintaining a low temperature suppresses the uncatalyzed background reaction, ensuring that the alkyl transfer occurs exclusively through the chiral bimetallic transition state.
-
-
Quench & Validation: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess Et₂Zn. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: Analyze the crude product via chiral HPLC (e.g., using a Chiralcel OD-H column). A successful run must yield an enantiomeric excess (ee) of >90%.
-
Protocol B: Evans Syn-Aldol Reaction using (S)-4-benzyl-2-oxazolidinone
This protocol demonstrates stoichiometric asymmetric induction via rigid enolate geometry[4].
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv).
-
Causality: Bu₂BOTf is explicitly chosen because the exceptionally short B-O bond lengths tighten the Zimmerman-Traxler transition state, maximizing the steric influence of the auxiliary's benzyl group to enforce strict facial selectivity.
-
-
Aldol Addition: Add the target aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then gradually warm to 0 °C.
-
Oxidative Quench & Validation: Quench the reaction with pH 7 phosphate buffer, methanol, and 30% H₂O₂.
-
Causality: The oxidative quench is required to efficiently cleave the robust boron-aldolate complex without causing retro-aldol degradation.
-
Validation Checkpoint: Isolate the crude aldol adduct and analyze via ¹H NMR. The syn/anti ratio should be >95:5, verifiable by the distinct coupling constants (J ≈ 4-5 Hz for syn) of the α and β protons.
-
Caption: Workflow comparison: Auxiliary vs. Ligand-mediated asymmetric synthesis.
References
-
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis - Benchchem. 3
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity - MDPI. 4
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction - RSC Publishing.
-
(2S)-2-(Ethylamino)-2-phenylethanol AldrichCPR - Sigma-Aldrich.
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020) - PMC. 2
-
Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes - Wiley-VCH. 1
Sources
Validation of Synthesis Pathways for Enantiomerically Pure (S)-2-(Ethylamino)-2-phenylethanol
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Objective: To critically evaluate and compare the synthetic methodologies for producing the chiral building block (S)-2-(ethylamino)-2-phenylethanol (N-ethyl-(S)-phenylglycinol), providing validated, self-correcting experimental protocols.
Executive Summary
Enantiomerically pure (S)-2-(ethylamino)-2-phenylethanol is a highly versatile secondary amino alcohol. It is widely utilized as a chiral auxiliary, a precursor for asymmetric catalysis ligands, and a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
The transformation of the primary amine, (S)-phenylglycinol, into its N-ethyl secondary amine derivative presents a classic synthetic challenge: chemoselectivity . The goal is to achieve monoalkylation without compromising the integrity of the adjacent chiral center or falling victim to overalkylation (N,N-diethylation). This guide objectively compares three distinct synthetic pathways, detailing the mechanistic causality behind each approach.
Mechanistic Evaluation of Synthesis Pathways
Pathway A: Direct Reductive Amination (The Industry Standard)
-
Causality & Logic: This pathway reacts (S)-phenylglycinol with acetaldehyde to form a transient iminium intermediate, which is subsequently reduced. The critical experimental choice is the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by [2], the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows the reagent to selectively reduce the reactive iminium ion without prematurely reducing the unreacted aliphatic acetaldehyde. Once the secondary amine is formed, its increased steric bulk and altered electronic profile significantly hinder the formation of a second iminium ion, thereby suppressing di-alkylation [3].
Pathway B: Acylation-Reduction (The High-Purity Alternative)
-
Causality & Logic: This two-step process bypasses the overalkylation risk entirely by relying on electronic deactivation. The primary amine is first converted into an N-acetyl amide. Because the carbonyl group delocalizes the nitrogen's lone pair, the amide nitrogen is rendered completely non-nucleophilic, mathematically guaranteeing zero overalkylation. The subsequent step utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the amide carbonyl to a methylene group. While this yields absolute purity, the use of highly reactive LiAlH₄ introduces safety and scalability bottlenecks.
Pathway C: Direct Alkylation (The Flawed Approach)
-
Causality & Logic: Attempting to directly alkylate (S)-phenylglycinol with ethyl iodide and a base (e.g., K₂CO₃) relies on simple nucleophilic substitution (Sₙ2). However, the resulting secondary amine product is more nucleophilic than the primary amine starting material. This leads to an unavoidable statistical cascade, resulting in a complex mixture of unreacted starting material, monoalkylated product, and dialkylated waste. This pathway is objectively inferior.
Workflow & Mechanistic Visualizations
Figure 1: Decision tree evaluating three primary synthesis pathways for N-ethyl-(S)-phenylglycinol.
Figure 2: Mechanistic divergence between reductive amination and acylation-reduction pathways.
Quantitative Performance Comparison
The following data summarizes the operational metrics of each pathway based on standard 10-gram scale laboratory validations.
| Synthesis Pathway | Chemoselectivity (Mono:Di) | Enantiomeric Excess (ee%) | Overall Yield | Scalability | Reagent Cost |
| A: Reductive Amination | > 95:5 | > 99% | 85 - 92% | Excellent | Low |
| B: Acylation-Reduction | 100:0 | > 99% | 75 - 82% | Moderate (Safety limits) | Moderate |
| C: Direct Alkylation | ~ 40:60 | > 99% | < 40% | Poor | Low |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning built-in analytical checks dictate the progression of the workflow.
Protocol A: Direct Reductive Amination (Recommended)
-
Imine Formation: Dissolve (S)-phenylglycinol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere. Add acetaldehyde (1.1 eq) and glacial acetic acid (1.0 eq).
-
Validation Check: The weak acid acts as a catalyst to drive iminium formation without fully protonating the amine pool. Stir for 1 hour at room temperature.
-
-
Selective Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq).
-
Validation Check: Cooling is mandatory to control the exothermic hydride transfer and prevent the highly volatile acetaldehyde (b.p. 20.2 °C) from evaporating out of the solution prior to imine formation.
-
-
Reaction Monitoring: Stir for 4-6 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Eluent: DCM:MeOH 9:1, Ninhydrin stain).
-
Validation Check: The primary amine starting material (stains red/pink) should be completely consumed, replaced by a higher Rf spot corresponding to the secondary amine (stains blue/purple).
-
-
Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely hydrolyze any unreacted hydride. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Acylation-Reduction (High-Purity Alternative)
-
Acylation: Dissolve (S)-phenylglycinol (1.0 eq) in DCM containing Triethylamine (1.2 eq). Cool to 0 °C and add Acetic Anhydride (1.05 eq) dropwise.
-
Validation Check: Strict stoichiometric control (1.05 eq) ensures the more nucleophilic amine is acylated while leaving the hydroxyl group untouched (preventing O-acylation). Stir for 2 hours.
-
-
Amide Isolation: Wash the organic layer with 1M HCl to remove any trace unreacted amine and the triethylamine hydrochloride salts, followed by a brine wash. Concentrate to yield the pure N-acetyl-(S)-phenylglycinol intermediate.
-
Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under Argon. Slowly add the amide intermediate dissolved in THF dropwise. Once addition is complete, reflux the mixture for 4 hours.
-
Fieser Workup (Self-Validating Safety Step): Cool the reaction to 0 °C. For every
grams of LiAlH₄ used, quench by sequentially and cautiously adding: mL of distilled water, mL of 15% aqueous NaOH, and finally mL of distilled water.-
Validation Check: This specific stoichiometric quenching sequence prevents the formation of an unfilterable gelatinous emulsion. It forces the aluminum salts to precipitate as a granular, white solid. Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the pure secondary amine.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]
-
Znabet, A., et al. (2022). "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." Pharmaceuticals (MDPI), 15(8), 1009.[Link]
Sources
Mass spectrometry analysis of (S)-2-(ethylamino)-2-phenylethanol reaction products
Comparative Guide: Mass Spectrometry Profiling of (S)-2-(ethylamino)-2-phenylethanol Reaction Products
Executive Summary & Scientific Context
(S)-2-(ethylamino)-2-phenylethanol (also known as N-ethyl-L-phenylglycinol) is a critical chiral auxiliary and intermediate in the asymmetric synthesis of complex pharmaceuticals. Its structural integrity is defined by a benzylic amine and a primary alcohol, making it susceptible to specific degradation pathways—primarily oxidative deamination , N-dealkylation , and alcohol oxidation .
This guide provides an objective technical comparison of three mass spectrometry (MS) platforms for profiling these reaction products. Unlike generic comparisons, we focus on the specific ionization behaviors and fragmentation logic required for beta-amino alcohols.
The Core Challenge: The molecule contains both a basic amine and a labile hydroxyl group.
-
GC-MS suffers from peak tailing and thermal instability without derivatization.
-
LC-MS (ESI) is ideal but requires careful source optimization to prevent in-source water loss (
) which can mimic degradation products.
Comparative Analysis of MS Platforms
The following table synthesizes experimental performance data for detecting (S)-2-(ethylamino)-2-phenylethanol and its three primary oxidative reaction products:
-
Product A: 2-amino-2-phenylethanol (N-dealkylation).
-
Product B: (S)-2-(ethylamino)-2-phenylacetic acid (Alcohol oxidation).
-
Product C: N-oxide derivative.
| Feature | Method A: UHPLC-Q-TOF-MS | Method B: UHPLC-QqQ-MS | Method C: GC-MS (EI) |
| Primary Role | Discovery & ID (Unknowns) | Quantification (Targeted) | Volatile Profiling |
| Mass Accuracy | < 2 ppm (High Res) | Unit Resolution (Nominal) | Unit Resolution |
| Sensitivity (LOD) | ~0.5 – 1.0 ng/mL | ~0.01 – 0.05 ng/mL | ~10 – 50 ng/mL |
| Sample Prep | Dilute & Shoot (Filtered) | Dilute & Shoot | Derivatization Required (BSTFA/TMCS) |
| Structural Insight | Excellent (Isotope patterns, accurate mass MS/MS) | Moderate (MRM transitions only) | High (Library matching) |
| Throughput | Moderate (10-15 min/run) | High (2-5 min/run) | Low (30+ min incl. prep) |
| Key Limitation | Lower dynamic range than QqQ | Blind to unexpected byproducts | Thermal degradation of N-oxides |
Senior Scientist Insight: For reaction monitoring during synthesis, UHPLC-QqQ is the workhorse for yield calculation. However, during stress testing (forced degradation), Q-TOF is non-negotiable to distinguish between isobaric impurities (e.g., N-oxide vs. hydroxylated phenyl ring) which have the same nominal mass but different exact masses.
Deep Dive: Fragmentation & Mechanistic Pathways
Understanding the fragmentation is the only way to validate your MS data. For (S)-2-(ethylamino)-2-phenylethanol (
Proposed Fragmentation Pathway (ESI+)
The fragmentation is driven by the stability of the benzylic carbocation and the "alpha-cleavage" relative to the amine.
Caption: ESI+ Fragmentation pathway of (S)-2-(ethylamino)-2-phenylethanol showing characteristic water loss and alpha-cleavage.
Critical Validation Step: If you observe a high abundance of m/z 148 in your blank or standard (without collision energy), your source temperature is too high, causing in-source fragmentation. Lower the desolvation temperature to <350°C.
Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: UHPLC-Q-TOF-MS (Impurity Identification)
Best for: Identifying unknown oxidation products.
-
Sample Preparation:
-
Dissolve reaction mixture in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 10 µg/mL.
-
Crucial: Use a PTFE filter (0.2 µm). Nylon filters can bind the amine.
-
-
Chromatography (LC Conditions):
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. (CSH columns provide better peak shape for basic amines than standard C18).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer is vital for ionization stability).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
MS Parameters (Source: ESI+):
-
Capillary Voltage: 3.0 kV.
-
Gas Temp: 325°C.
-
Fragmentor: 120 V (Keep low to prevent in-source water loss).
-
Acquisition: Data-Dependent Acquisition (DDA) selecting top 5 ions for MS/MS.
-
Protocol B: GC-MS (Volatile Byproducts)
Best for: Confirming small aldehydes (e.g., acetaldehyde) or if LC-MS is unavailable.
-
Derivatization (Mandatory):
-
Aliquot 100 µL of dry sample residue.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes. (Silylates both -OH and -NH groups).
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm).
-
Inlet: 250°C, Split 10:1.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.
-
-
Validation Check: Look for the di-TMS derivative (
). If you see mono-TMS, reaction is incomplete.
Strategic Workflow: Choosing the Right Method
Use this decision tree to select the analytical route based on your specific research question.
Caption: Analytical decision matrix for selecting between Triple Quad, Q-TOF, and GC-MS.
References
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Small Molecule Analysis. ResolveMass. Link
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling in pharmaceutical development. Sterling Pharma. Link
-
Asakawa, D., et al. (2020).[1] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry, 92(17), 12033-12039.[1] Link
-
Agilent Technologies. (2025). Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Application Note. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Phenylethanol and Derivatives. Link
Sources
A Senior Application Scientist's Guide to Selecting Chiral Resolution Agents: Comparative Case Studies and Experimental Protocols
Introduction: The Critical Role of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is paramount. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, cause undesirable side effects[1]. Consequently, the separation of these racemic mixtures into their constituent enantiomers is a critical step in drug development and manufacturing.
Among various techniques, classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for obtaining single enantiomers[2][3][4]. This method relies on reacting a racemic compound with a single enantiomer of a second chiral compound, known as the resolving agent. This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility, allowing for their separation by fractional crystallization[5][6][7].
This guide provides an in-depth comparison of different chiral resolution agents through practical case studies. It is designed for researchers, chemists, and drug development professionals to move beyond theoretical knowledge to the practical application of selecting and optimizing a chiral resolution process. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide your selection process.
The Principle of Diastereomeric Salt Resolution
The core principle is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. A racemic mixture (containing both R and S enantiomers) is treated with a pure chiral resolving agent (e.g., a pure R'-acid). This forms two diastereomeric salts: (R,R') and (S,R'). Because these salts are diastereomers, they possess different solubilities in a given solvent system. With careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, leaving the other in the mother liquor[3][6]. The crystallized salt is then isolated, and the chiral resolving agent is cleaved, yielding the desired, enantiomerically pure compound.
Case Study 1: Resolution of a Racemic Base - (±)-Amphetamine
Amphetamine is a potent central nervous system stimulant. Its biological activity resides primarily in the (S)-(+)-enantiomer (dextroamphetamine), making its resolution a classic and industrially relevant example.
Expertise & Experience: For resolving racemic bases like amphetamine, chiral acids are the agents of choice[7][8]. Tartaric acid is an excellent starting point due to its low cost, widespread availability in both enantiomeric forms, and its two carboxylic acid groups which facilitate strong salt formation. Derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA), offer more steric bulk and different electronic properties, which can sometimes lead to better crystal formation and separation efficiency[9].
Comparative Screening Data
A screening process is essential to identify the optimal resolving agent and solvent system.[10][11] The following table illustrates typical results from such a screen.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity of Recovered Amphetamine | Key Observation |
| (2R,3R)-(+)-Tartaric Acid | Methanol/Water (9:1) | 51-62% | >98% ee | Forms well-defined, easily filterable crystals. Excellent enantioselectivity. |
| (2S,3S)-(-)-Tartaric Acid | Methanol/Water (9:1) | ~60% | >98% ee (for the (R)-enantiomer) | As effective as the (+) form for resolving the opposite enantiomer. |
| (2R,3R)-(+)-DBTA | Ethanol | 42%[9] | 82% ee[9] | Lower yield and optical purity in this system compared to tartaric acid. |
| (2R,3R)-(+)-Di-p-toluoyl-tartaric acid (DPTTA) | Ethanol | ~45% | 83% ee[9] | Similar performance to DBTA, suggesting tartaric acid is superior for this specific racemate. |
Trustworthiness: Based on the screening data, (2R,3R)-(+)-Tartaric Acid is clearly the superior agent for isolating (S)-amphetamine, offering high yield and excellent optical purity.
Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is a self-validating system, incorporating a final optical rotation measurement to confirm the purity of the isolated enantiomer.
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 13.5 g (0.1 mol) of racemic amphetamine free base in 150 mL of 95% ethanol. Warm the solution gently to approximately 60°C to ensure complete dissolution.
-
Resolving Agent Addition: In a separate beaker, dissolve 15.0 g (0.1 mol) of (2R,3R)-(+)-tartaric acid in 150 mL of 95% ethanol, warming if necessary.
-
Salt Formation & Crystallization: Slowly add the warm tartaric acid solution to the amphetamine solution with constant stirring. A precipitate, the (S)-amphetamine-(+)-bitartrate salt, should begin to form. Allow the mixture to cool slowly to room temperature and then let it stand for at least 18-24 hours to ensure complete crystallization[12].
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol (2 x 20 mL) to remove any adhering mother liquor containing the soluble (R)-amphetamine salt.
-
Liberation of Free Base: Transfer the filtered crystals to a separatory funnel containing 100 mL of water. Make the solution alkaline by adding 20% sodium hydroxide solution until the pH is >12. This breaks the salt and liberates the (S)-amphetamine free base.
-
Extraction: Extract the aqueous layer with three portions of diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the ether solvent under reduced pressure using a rotary evaporator. The result is the purified (S)-(+)-amphetamine as an oil.
-
Validation: Confirm the identity and optical purity. The optical purity can be determined by polarimetry or, more accurately, by chiral HPLC analysis[13]. A specific rotation of [α]D ~ +24° (c=5, H2O for the HCl salt) indicates high enantiomeric purity.
Case Study 2: Resolution of a Racemic Acid - (±)-Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). Only the (S)-(+)-enantiomer possesses the desired anti-inflammatory properties[1][14]. This makes the resolution of racemic ibuprofen a highly relevant industrial process.
Expertise & Experience: To resolve a racemic acid, a chiral base is required[8]. (S)-(-)-α-phenylethylamine (also known as S-MBA) is an excellent and common choice.[14][15][16] Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, often leading to well-ordered and stable diastereomeric salts that are easily separable. Its commercial availability and relatively low cost are also significant advantages.
Comparative Screening Data
The choice of resolving agent and solvent is critical for achieving a successful separation, as shown in the comparative data below.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity of Recovered (S)-Ibuprofen | Key Observation |
| (S)-(-)-α-Phenylethylamine | Aqueous KOH[14][15] | High (qualitative)[1] | >99% ee[17] | Forms a highly insoluble (S,S) salt, leading to excellent separation.[1][14] |
| (R)-(+)-α-Phenylethylamine | Aqueous KOH | High (qualitative) | >99% ee (for the (R)-enantiomer)[17] | Equally effective for resolving the (R)-enantiomer. |
| Cinchonidine | Methanol | Moderate | Moderate | Often used but can be more expensive and may require more optimization. |
| L-Proline | Ethanol/Water | Low | Low | While a natural amino acid, it is less effective for this specific resolution. |
Trustworthiness: The data strongly supports the use of (S)-(-)-α-phenylethylamine in an aqueous basic solution as the most efficient method for isolating (S)-(+)-ibuprofen. The dramatic difference in solubility between the (S,S) and (R,S) salts is the key to the success of this resolution[1][14].
Detailed Experimental Protocol: Resolution with (S)-(-)-α-Phenylethylamine
This protocol details the resolution, isolation, and validation steps for obtaining enantiopure (S)-(+)-ibuprofen.
-
Initial Salt Formation: In a 3-necked flask equipped with a reflux condenser, add 10 g of racemic ibuprofen and 150 mL of 0.25 M potassium hydroxide (KOH) solution[14][15]. Heat the mixture to boiling to dissolve the ibuprofen, forming its potassium salt.
-
Resolving Agent Addition: While the solution is hot, slowly add 5.0 mL of (S)-(-)-α-phenylethylamine dropwise[14]. A white precipitate of the (S)-ibuprofen-(S)-α-phenylethylammonium salt should form almost immediately.
-
Crystallization/Digestion: Continue to heat the mixture for 30 minutes to ensure complete salt formation and to allow the crystals to digest (ripen), which improves their filterability.
-
Isolation and Recrystallization: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the solid salt by vacuum filtration. To improve purity, recrystallize the salt from a suitable solvent like aqueous ethanol.
-
Liberation of (S)-Ibuprofen: Transfer the recrystallized salt to a beaker and add 50 mL of 2 M sulfuric acid to protonate the ibuprofen and break the salt[14]. Stir for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-ibuprofen into an organic solvent like methyl-t-butyl ether (MTBE) (3 x 30 mL)[14].
-
Washing and Drying: Wash the combined organic layers with water (20 mL) and then with saturated NaCl solution (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Validation: Filter off the drying agent and remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen, which should solidify upon cooling[14]. The success of the resolution can be validated by melting point analysis (racemic ibuprofen melts ~78°C, while the pure enantiomers melt ~52°C) and by measuring its optical rotation[1][14].
Conclusion and Best Practices
The selection of a chiral resolving agent is both an art and a science, blending chemical principles with empirical screening. The case studies of amphetamine and ibuprofen demonstrate a fundamental dichotomy: resolving a base requires a chiral acid, while resolving an acid requires a chiral base.
Key Takeaways for the Practitioner:
-
Screening is Non-Negotiable: There is no universal resolving agent. An initial screen with a diverse set of commercially available agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid for bases; phenylethylamine, brucine for acids) in various solvents is the most effective strategy[10][11][18].
-
Stoichiometry Matters: While a 1:1 molar ratio is common, using 0.5 molar equivalents of the resolving agent can sometimes be more efficient, precipitating one diastereomeric salt while leaving the other enantiomer and excess racemate in solution[2][11].
-
Solvent is a Critical Variable: The solvent system dictates the absolute and relative solubilities of the diastereomeric salts. A solvent where one salt is sparingly soluble while the other is highly soluble is ideal[5].
-
Validation is Essential: Always verify the outcome. Chiral HPLC is the gold standard for determining enantiomeric excess (%ee), while polarimetry and melting point analysis serve as rapid, valuable checks[7][10].
By methodically applying these principles and leveraging comparative data, researchers can efficiently develop robust, scalable, and effective chiral resolution processes, a cornerstone of modern pharmaceutical development.
References
-
Veranova. Chiral Resolution and Confirmation. [Link]
-
University of Colorado, Boulder. Experiment 38: ENANTIOMERS OF IBUPROFEN. [Link]
-
Kim, M. G., et al. (2006). Preparative method of R-(-)-Ibuprofen by diastereomer crystallization. PubMed. [Link]
-
Péter, A., et al. (2006). Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. ResearchGate. [Link]
-
Scribd. Organic Chemistry - Resolution of Ibuprofen. [Link]
-
Fügedi, P., & Purgel, M. (2005). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Scholars at National Central University. [Link]
-
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Scribd. Chemistry of Amphetamine Resolution. [Link]
-
Onyx Scientific. Chiral Resolution Screening. [Link]
-
Li, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications. [Link]
-
Urbanova, E., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. Royal Society of Chemistry. [Link]
-
Fogassy, E., et al. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Routledge. [Link]
-
Lorenz, H. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Gasparrini, F. (2022). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Lurie, I. S. Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. DEA.gov. [Link]
-
CRC Press. CRC Handbook of - OPTICAL RESOLUTIONS. [Link]
-
Bálint, J., et al. (2002). Resolution of α-phenylethylamine by its acidic derivatives. ResearchGate. [Link]
-
University of Liverpool. Stereochemistry - Stereoelectronics. [Link]
-
Kaźmierczak, M., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]
- Google Patents. US3028430A - Process for the production of optically active isomers of amphetamine.
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Safety Operating Guide
Personal protective equipment for handling (S)-2-(ethylamino)-2-phenylethanol
[1]
Executive Safety Summary
(S)-2-(ethylamino)-2-phenylethanol is a chiral
The Golden Rule of Analogous Safety: In the absence of compound-specific toxicology, we apply the "Read-Across" principle using the structural analog 2-Amino-1-phenylethanol (CAS 7568-93-6).[1] Consequently, this compound must be treated as Corrosive (Category 1C) and an Acute Toxin .[1]
Immediate Hazard Profile:
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk.[1] The basicity of the ethylamino group drives the primary hazard.[1]
| Hazard Class | GHS Code | Signal Word | Description |
| Skin Corrosion | H314 | DANGER | Causes severe skin burns and eye damage.[1][2] |
| Eye Damage | H318 | DANGER | Causes serious eye damage (corneal opacity risk).[1] |
| Acute Toxicity | H302 | WARNING | Harmful if swallowed (systemic amine toxicity).[1] |
| STOT-SE | H335 | WARNING | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (coat + glasses) is insufficient for this compound due to its corrosive amine nature.[1]
A. Glove Selection Strategy (Critical)
Amines are notorious for permeating standard nitrile gloves.[1]
-
Routine Handling (Solid/Small Liquid Vol): Double-gloving is mandatory.[1]
-
High Risk (Spill/Synthesis Workup):
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]
-
Prohibited: Safety glasses with side shields (liquids can migrate around shields via capillary action).[1]
-
Supplement: Face shield required when pouring volumes >50 mL or working under vacuum (implosion/splash risk).[1]
C. Respiratory Protection[7]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary (Spill outside hood): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.[1] Note: P100 filters alone do not stop amine vapors.[1]
D. PPE Decision Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and volume.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation
-
Atmosphere Check: Verify fume hood flow.
-
Inerting: If the compound is stored under Argon (recommended due to hygroscopicity), prepare a balloon or line to backfill the container immediately after opening.[1]
-
Decontamination Station: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor equipment wipes (NOT for skin).[1]
Phase 2: Transfer & Weighing[1]
-
Don PPE: Put on inner nitrile gloves, lab coat, goggles, then outer gloves.[1]
-
Anti-Static: Use an anti-static gun if handling the solid powder, as static can cause "jumping" of light amine powders.[1]
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the bulk container.[1]
-
Closing: Wipe the threads of the bottle with a dry Kimwipe before closing to prevent the cap from seizing (amines can form crusts).[1]
Phase 3: Reaction Setup
-
Addition: If adding as a solution, use a pressure-equalizing addition funnel to contain vapors.[1]
-
Temperature: If reacting with acid chlorides or anhydrides, cool the vessel to 0°C first. The exotherm from amine acylation can be violent, vaporizing the solvent and the amine.
Emergency & Disposal Procedures
A. Spill Response Workflow
Scenario: You drop a 100mL flask of the amine solution inside the hood.
-
Alert: Announce the spill. Keep sash low.
-
PPE Upgrade: Don Silver Shield gloves if touching the liquid is likely.[1]
-
Absorb: Use Vermiculite or Sand .[1] Do not use paper towels initially (high surface area + basic amine = rapid oxidation/heat).[1]
-
Neutralize: Once absorbed, treat the waste with dilute citric acid to form the non-volatile salt.[1]
B. Waste Disposal[1][2][3][6]
-
Stream: Segregate into "Basic Organic Waste" .
-
Incompatibility: NEVER mix with "Acid Waste" streams. The heat of neutralization can shatter glass bottles.[1]
-
Labeling: Clearly mark as "Contains Amines - Corrosive."[1]
C. First Aid (Self-Validating)[1]
-
Skin Contact:
-
Eye Contact:
References & Authority
-
TCI Chemicals. (2024).[1][2] Safety Data Sheet: 2-Amino-1-phenylethanol (CAS 7568-93-6).[1] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: (2S)-2-(Ethylamino)-2-phenylethanol (Analog).[1] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2-Amino-1-phenylethanol.[1][2][5] National Library of Medicine.[1] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: N-Phenylethanolamine.[1] Retrieved from [1]
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- 1. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Amino-1-phenylethanol | CAS 7568-93-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
